molecular formula C82H117N23O24 B588645 (Gly6)-locustapyrokinin CAS No. 152575-14-9

(Gly6)-locustapyrokinin

Cat. No.: B588645
CAS No.: 152575-14-9
M. Wt: 1808.975
InChI Key: VLZXVFKHFXVHKU-AOGKPFETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Gly6)-locustapyrokinin is a useful research compound. Its molecular formula is C82H117N23O24 and its molecular weight is 1808.975. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H117N23O24/c1-41(2)32-51(68(85)116)98-71(119)47(18-10-28-88-82(86)87)95-77(125)59-21-13-31-105(59)81(129)67(42(3)4)102-75(123)52(33-43-14-6-5-7-15-43)100-78(126)58-20-11-29-103(58)79(127)50(23-26-61(84)108)97-73(121)49(22-25-60(83)107)96-76(124)57-19-12-30-104(57)80(128)55(34-44-37-89-46-17-9-8-16-45(44)46)94-64(111)39-90-69(117)53(35-65(112)113)93-63(110)38-91-70(118)56(40-106)101-74(122)54(36-66(114)115)99-72(120)48-24-27-62(109)92-48/h5-9,14-17,37,41-42,47-59,67,89,106H,10-13,18-36,38-40H2,1-4H3,(H2,83,107)(H2,84,108)(H2,85,116)(H,90,117)(H,91,118)(H,92,109)(H,93,110)(H,94,111)(H,95,125)(H,96,124)(H,97,121)(H,98,119)(H,99,120)(H,100,126)(H,101,122)(H,102,123)(H,112,113)(H,114,115)(H4,86,87,88)/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,67-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXVFKHFXVHKU-AOGKPFETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCC(=O)N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H117N23O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745543
Record name 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1808.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152575-14-9
Record name 5-Oxo-L-prolyl-L-alpha-aspartyl-L-serylglycyl-L-alpha-aspartylglycyl-L-tryptophyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-valyl-L-prolyl-L-arginyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Gly6)-locustapyrokinin chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and biological properties of (Gly⁶)-Locustapyrokinin (Lom-PK), a critical neuropeptide originally isolated from the migratory locust, Locusta migratoria.

Designed for researchers in insect physiology and peptide drug discovery, this document focuses on the native peptide sequence (often denoted with the specific residue at position 6 to distinguish it from synthetic analogs like [Glu⁶]-LPK) and its role in the FXPRLamide signaling cascade.

Executive Summary & Chemical Identity

(Gly⁶)-Locustapyrokinin (Lom-PK) is a 16-residue, C-terminally amidated neuropeptide belonging to the Pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family. It is characterized by the conserved C-terminal pentapeptide motif FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂), which is the functional core responsible for receptor binding and biological activity.

The designation "(Gly⁶)" highlights the presence of a Glycine residue at position 6, a critical hinge point that differentiates the native peptide from synthetic analogs (e.g., [Glu⁶]-LPK) used in structure-activity relationship (SAR) studies to probe conformational stability.

Physicochemical Profile
PropertyData
Common Name Locustapyrokinin (Lom-PK)
Sequence (1-Letter) pQDSGDGWPQQPFVPRL-NH₂
Sequence (3-Letter) pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂
Molecular Formula C₈₁H₁₁₃N₂₁O₂₄
Molecular Weight ~1808.9 Da (Calculated)
Isoelectric Point (pI) ~4.5 (Acidic due to Asp residues)
Solubility Soluble in water; highly soluble in 30% Acetonitrile/0.1% TFA.[1]
Key Structural Motif C-terminal FVPRLamide (Active Core)
Post-Translational Mod. N-terminal pyroglutamate (pGlu); C-terminal amidation.

Structural Analysis & Synthesis Strategy

Structural Significance of Glycine-6

The native inclusion of Glycine at position 6 is structurally deterministic. Unlike residues with side chains, Glycine’s lack of steric hindrance introduces high conformational flexibility. In the context of Lom-PK:

  • Turn Induction: Gly⁶ likely facilitates a β-turn or loop structure in the N-terminal region, bringing the N-terminus into proximity with the active C-terminal core, potentially stabilizing the bioactive conformation in aqueous solution.

  • Analog Contrast: Substitution of Gly⁶ with Glutamic acid (Glu), as seen in the analog [Glu⁶]-LPK, introduces a negative charge and side-chain bulk. This analog is often used to test the electrostatic tolerance of the receptor's binding pocket.

Solid-Phase Peptide Synthesis (SPPS) Protocol

To synthesize high-purity (Gly⁶)-Lom-PK, a standard Fmoc chemistry approach is recommended. The presence of the N-terminal pyroglutamate and C-terminal amide requires specific resin and cleavage handling.

Protocol: Automated Fmoc Synthesis

  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to ensure the C-terminal amide is generated upon cleavage.

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Activation: HBTU/HOBt or HATU (for difficult couplings at Pro⁸, Pro¹¹, Pro¹⁴) with DIPEA (N,N-Diisopropylethylamine).

    • Coupling Time: 45–60 minutes per residue.

  • N-Terminal Capping: The final residue is Glutamine (Gln). To form pyroglutamate (pGlu):

    • Couple Fmoc-Gln(Trt)-OH.

    • Deprotect Fmoc.[2]

    • Perform on-resin cyclization using weak acid (e.g., 0.5% HOBt in DMF) or couple L-Pyroglutamic acid directly as the final building block (recommended for yield).

  • Cleavage & Deprotection:

    • Reagent K Cocktail: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 3 hours at room temperature (essential to protect Trp⁷ from oxidation and fully deprotect Arg¹⁵).

  • Purification:

    • Precipitate in cold diethyl ether.

    • Purify via RP-HPLC (C18 column) using a linear gradient of 5-60% Acetonitrile in 0.1% TFA over 45 minutes.

    • Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ ≈ 1809.9).

Biological Properties & Signaling Mechanism[2][3][4][5][6][7]

Physiological Functions

(Gly⁶)-Lom-PK acts as a pleiotropic neuropeptide in insects, particularly orthopterans (Locusta, Schistocerca) and dictyopterans (cockroaches).

  • Myotropic Activity: It is a potent stimulator of visceral muscle contraction. It induces high-amplitude, high-frequency contractions in the hindgut (proctolin-like activity) and the oviduct , facilitating egg movement.

  • Pheromone Biosynthesis (PBAN-like): While primarily myotropic in locusts, the FXPRLamide C-terminus allows it to cross-activate PBAN receptors in moths (Bombyx mori), triggering pheromone production.

  • Diapause Induction: In some species, FXPRLamide peptides regulate embryonic diapause.

Signal Transduction Pathway

(Gly⁶)-Lom-PK binds to a G-Protein Coupled Receptor (GPCR), specifically the PK/PBAN receptor (a Rhodopsin-like GPCR). The signaling cascade is predominantly Calcium-dependent.

Diagram: (Gly6)-Lom-PK Signaling Cascade

The following Graphviz diagram illustrates the Gq-mediated pathway leading to muscle contraction.

LomPK_Signaling cluster_membrane Cell Membrane Ligand (Gly6)-Locustapyrokinin (Extracellular) Receptor PK/PBAN-R (GPCR) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation PLC Phospholipase Cβ (PLCβ) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca Release CaM Ca2+/Calmodulin Complex Ca->CaM Binds MLCK Myosin Light Chain Kinase CaM->MLCK Activates Action Visceral Muscle Contraction (Hindgut/Oviduct) MLCK->Action Phosphorylation

Caption: The Gq-mediated signaling pathway of (Gly6)-Lom-PK, resulting in IP3 generation and calcium-dependent muscle contraction.

Experimental Validation Protocol: Hindgut Contraction Assay

To verify the biological activity of synthesized (Gly⁶)-Lom-PK, the cockroach (Leucophaea maderae or Periplaneta americana) hindgut assay is the gold standard due to the high conservation of the FXPRLamide receptor.

Methodology
  • Dissection:

    • Anesthetize the insect on ice.

    • Dissect the hindgut (proctodeum) in physiological saline (NaCl 140 mM, KCl 5 mM, CaCl₂ 5 mM, HEPES buffer pH 7.2).

    • Ligature both ends of the hindgut with surgical thread.

  • Mounting:

    • Suspend the organ in a 5 mL myograph chamber filled with aerated saline at 28°C.

    • Connect one end to a fixed hook and the other to an isotonic force transducer.

  • Equilibration:

    • Apply a resting tension of 0.5 g.

    • Allow the tissue to equilibrate for 45–60 minutes until spontaneous contractions stabilize.

  • Application:

    • Dissolve (Gly⁶)-Lom-PK in water (stock 1 mM).

    • Apply cumulatively to the bath to achieve concentrations from

      
       M to 
      
      
      
      M.
  • Data Analysis:

    • Measure the change in amplitude and frequency of contractions relative to the baseline.

    • Self-Validation Check: The peptide must induce a rapid, dose-dependent increase in tonus. If no response is seen at

      
       M, check the peptide integrity (C-terminal amidation is required for activity).
      

References

  • Schoofs, L., et al. (1991). "Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria." General and Comparative Endocrinology, 81(1), 97-104.

  • Echelon Biosciences. "Locustapyrokinin [Glu6], L. Migratoria - Product Data." Echelon Biosciences Catalog.

  • Nachman, R. J., et al. (1986). "Active conformation of the insect neuropeptide leucopyrokinin." Biochemical and Biophysical Research Communications, 140(1), 357-364. (Context on FXPRLamide structure).
  • Predel, R., & Eckert, M. (2000). "Neurosecretion: Peptidergic systems in insects.

Sources

In-Depth Technical Guide: (Gly6)-Locustapyrokinin Sequence and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of (Gly6)-Locustapyrokinin (Lom-PK), a neuropeptide belonging to the FXPRLamide family. Identified originally in Locusta migratoria, this peptide is a critical regulator of myotropic activity (hindgut contraction) and pheromone biosynthesis. The nomenclature "(Gly6)" specifically highlights the native glycine residue at position 6, a structural pivot point often targeted in Structure-Activity Relationship (SAR) studies to evaluate chain flexibility and receptor binding affinity.

This document details the primary sequence, physicochemical properties, and a validated Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol. It also elucidates the G-Protein Coupled Receptor (GPCR) signaling mechanism triggered by the peptide's C-terminal pharmacophore.

Part 1: Structural Characterization

Primary Sequence and Identity

Locustapyrokinin is a blocked, 16-residue peptide.[1] The N-terminus is protected by a pyroglutamic acid (pGlu) residue, and the C-terminus is amidated, a feature essential for biological stability and receptor recognition.

Sequence: pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2[1]

Key Structural Domains:

  • N-Terminal Address (Residues 1-11): pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro

    • Contains the Gly6 residue, providing a flexible hinge region that facilitates the folding required for receptor docking.

  • C-Terminal Pharmacophore (Residues 12-16): Phe-Val-Pro-Arg-Leu-NH2

    • This is the conserved FXPRLamide motif (where X = Val) characteristic of the Pyrokinin/PBAN family. It is directly responsible for activating the receptor.

Physicochemical Properties
PropertyValue
Formula C

H

N

O

Molecular Weight ~1808.9 Da
Isoelectric Point (pI) ~4.5 (Acidic due to Asp residues)
Solubility Soluble in water/acetonitrile mixtures; slightly acidic buffers enhance stability.
Modifications N-terminal Pyroglutamate (pGlu), C-terminal Amidation.

Part 2: Chemical Synthesis (Fmoc-SPPS Protocol)

Synthesis Strategy

The synthesis of this compound is best achieved using Fmoc chemistry on a Rink Amide resin. The Rink Amide linker yields the required C-terminal amide upon cleavage. The N-terminal pyroglutamic acid is introduced directly as Fmoc-pGlu-OH rather than cyclizing Glutamine on-resin, preventing incomplete cyclization and side reactions.

Reagents and Materials
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Protecting Groups:

    • Fmoc (N-alpha protection).

    • tBu (Asp, Ser).

    • Boc (Trp, Lys - if present, though not in this seq).

    • Pbf (Arg).

    • Trt (Gln).

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H

    
    O (2.5%).
    
Step-by-Step Protocol
Phase 1: Resin Preparation
  • Swelling: Weigh 0.1 mmol of Rink Amide resin into a reaction vessel. Swell in DCM (dichloromethane) for 20 minutes, then wash with DMF (dimethylformamide) (3 x 1 min).

  • Fmoc Deprotection (Initial): Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the initial Fmoc group from the linker. Wash with DMF (5 x 1 min).

Phase 2: Chain Elongation (Iterative Cycle)

Repeat the following cycle for residues 16 down to 1:

  • Activation: Dissolve 4.0 equivalents (eq) of Fmoc-AA-OH and 4.0 eq of HBTU in DMF. Add 8.0 eq of DIPEA. Activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Shake at room temperature for 45–60 minutes.

    • Critical Step: For Arg and Val (sterically hindered), perform a double coupling (repeat step 2 with fresh reagents).

  • Washing: Drain and wash with DMF (3 x 1 min).

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Kaiser Test: Perform a Kaiser test (ninhydrin) after deprotection (blue = positive/free amine) and after coupling (yellow = negative/complete coupling).

Phase 3: N-Terminal Capping
  • Coupling pGlu: For the final residue (position 1), couple Fmoc-pGlu-OH .

  • Final Deprotection: Remove the Fmoc group from pGlu using 20% Piperidine/DMF.

  • Final Wash: Wash resin with DMF (5x), DCM (5x), and Methanol (3x). Dry resin under vacuum.[2]

Phase 4: Cleavage and Isolation
  • Cleavage: Add the cleavage cocktail (TFA/TIS/H

    
    O, 95:2.5:2.5) to the dry resin (10 mL per gram of resin). Shake for 2–3 hours.
    
  • Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under nitrogen flow. Add ice-cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet 3 times with cold ether.

  • Lyophilization: Dissolve the pellet in 10% acetic acid or water/acetonitrile and lyophilize to obtain the crude white powder.

Purification and Analysis
  • HPLC: Purify using a C18 Reverse-Phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 45 minutes.

  • Mass Spectrometry: Verify identity using ESI-MS. Expected [M+H]

    
    
    
    
    
    1809.9.
Synthesis Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Swell Swell (DCM/DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash Wash (DMF) Deprotect->Wash Couple Coupling AA (HBTU/DIPEA) Check Kaiser Test Couple->Check Wash->Couple Repeat Next AA? Wash->Repeat Check->Couple Fail (Blue) - Recouple Check->Wash Pass (Yellow) Repeat->Deprotect Yes (AA 2-16) Cleave Cleavage (TFA/TIS/H2O) Repeat->Cleave No (Sequence Complete) Purify HPLC Purification & Lyophilization Cleave->Purify

Figure 1: Flowchart of the Fmoc Solid-Phase Peptide Synthesis (SPPS) protocol for this compound.

Part 3: Biological Mechanism & Signaling

Receptor Interaction

This compound functions by binding to PK/PBAN receptors , which are G-Protein Coupled Receptors (GPCRs).

  • Ligand Recognition: The C-terminal FXPRLamide sequence docks into the receptor's transmembrane binding pocket.

  • Role of Gly6: The Glycine at position 6 allows the N-terminal "address" segment to fold back or away from the core, preventing steric hindrance and potentially stabilizing the active conformation of the C-terminus. Substitution of Gly6 (e.g., with Glu) has been shown to alter bioactivity, highlighting its structural importance.

Signaling Pathway

Upon binding, the GPCR undergoes a conformational change that activates the G


q subunit.
  • G

    
    q Activation:  Stimulates Phospholipase C (PLC).
    
  • IP3 Generation: PLC hydrolyzes PIP

    
     into IP
    
    
    
    and DAG.
  • Calcium Release: IP

    
     binds to receptors on the Endoplasmic Reticulum (ER), releasing stored Ca
    
    
    
    .
  • Physiological Effect: The surge in cytosolic Ca

    
     drives smooth muscle contraction (myotropic effect) or activates enzymes like acyl-transferase for pheromone biosynthesis.
    
Mechanism Diagram

Signaling_Pathway Ligand This compound GPCR PK/PBAN Receptor (GPCR) Ligand->GPCR Binding Gq G-Protein (Gq) GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Effect Hindgut Contraction / Pheromone Biosynthesis Ca->Effect Signaling Cascade

Figure 2: Signal transduction pathway activated by Locustapyrokinin via the Gq-coupled PK/PBAN receptor.

References

  • Schoofs, L., et al. (1991). "Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria." General and Comparative Endocrinology.

  • Nachman, R. J., et al. (1986). "Active conformation of the pyrokinin/PBAN neuropeptide family." Biochemical and Biophysical Research Communications.
  • Echelon Biosciences. "Locustapyrokinin [Glu6], L. Migratoria - Product Data."[3] (Confirming Gly6 as the native residue).

  • Coast, G. M. (1998). "Insect diuretic peptides: structures, evolution and actions." Annual Review of Entomology. (Context on locust neuropeptides).

Sources

Technical Guide: Functional Characterization of (Gly⁶)-Locustapyrokinin in Insect Physiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional characterization, molecular architecture, and experimental utility of (Gly⁶)-Locustapyrokinin (Lom-PK) .

Executive Summary

Locustapyrokinin (Lom-PK) , specifically the isoform containing a Glycine residue at position 6 ((Gly⁶)-LpK ), is a 16-residue neuropeptide originally isolated from the migratory locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, defined by the conserved C-terminal pentapeptide motif FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂).

In insect physiology, (Gly⁶)-LpK functions primarily as a potent myotropic agent , stimulating visceral smooth muscle contraction in the hindgut and oviduct. Its activity is mediated through G-Protein Coupled Receptors (GPCRs), specifically the PK/PBAN receptor family, triggering calcium mobilization. This guide analyzes the peptide's structure-activity relationship (SAR), signaling mechanisms, and provides a validated protocol for assessing its bioactivity.

Molecular Architecture & Structure-Activity Relationship (SAR)

Primary Sequence

The primary structure of native (Gly⁶)-Locustapyrokinin is:

pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH₂ [1][2]

  • N-Terminus (Variable Region): Residues 1–11. This region confers metabolic stability and receptor subtype selectivity. The Glycine at position 6 is critical for providing conformational flexibility, allowing the peptide to adopt the specific turn structure required for receptor docking.

  • C-Terminus (Active Core): Residues 12–16 (Phe-Val-Pro-Arg-Leu-NH₂ ). This conserved region is responsible for receptor activation. The amide group (-NH₂) is essential for protection against carboxypeptidases and for high-affinity binding.

The Role of Glycine-6

In Structure-Activity Relationship (SAR) studies, the mid-chain Glycine (Gly⁶) acts as a "hinge." Unlike more rigid residues (e.g., Proline) or bulky side chains (e.g., Tryptophan), Glycine introduces rotational freedom (high entropy). This allows the N-terminal "address" segment to fold back or position itself away from the C-terminal "message" segment, preventing steric hindrance during ligand-receptor interaction.

Table 1: Comparative Sequence Analysis of Key Pyrokinins

PeptideOrganismSequence (Conserved Core in Bold)Function
(Gly⁶)-Lom-PK L. migratoriapGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂ Hindgut/Oviduct Contraction
Lem-PK L. maderaepGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH₂ Hindgut Contraction
Hez-PBAN H. zea...Leu-Ser-Asp-Asp-Phe-Thr-Pro-Arg-Leu-NH₂ Pheromone Biosynthesis

Physiological Mechanisms & Signaling Pathway[3][4][5]

Receptor Activation

(Gly⁶)-LpK binds to the PK/PBAN-R , a Class A GPCR. The interaction is characterized by a "two-step" mechanism:

  • Address Recognition: The N-terminal region (facilitated by Gly⁶ flexibility) initially associates with the receptor's extracellular loops.

  • Message Activation: The C-terminal FXPRLamide core penetrates the transmembrane bundle, triggering a conformational change in the receptor.

Signal Transduction

Upon binding, the receptor couples primarily to the Gq/11 alpha subunit. This activates Phospholipase C beta (PLCβ) , leading to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the sarcoplasmic reticulum (SR), causing a rapid release of intracellular Ca²⁺, which drives muscle contraction via the Calmodulin/MLCK pathway.

SignalingPathway Ligand (Gly6)-LpK GPCR PK/PBAN Receptor (GPCR) Ligand->GPCR Binding Gq Gq Protein (Activation) GPCR->Gq GTP Exchange PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds IP3R Contraction Visceral Muscle Contraction DAG->Contraction PKC Modulation (Minor) Ca Ca2+ Release SR->Ca Efflux Ca->Contraction CaM/MLCK

Figure 1: The Gq-mediated signaling cascade activated by (Gly⁶)-LpK in insect visceral muscle cells.

Experimental Protocols: In Vitro Bioassay

To validate the activity of (Gly⁶)-LpK, the Isolated Cockroach Hindgut Bioassay is the gold standard due to the high cross-reactivity and robustness of the tissue.

Reagents & Buffer Preparation
  • Physiological Saline (Ringer's Solution):

    • NaCl: 140 mM

    • KCl: 5 mM

    • CaCl₂: 5 mM (Critical for contraction)

    • MgCl₂: 1 mM

    • HEPES: 5 mM (pH 7.2)

    • Sucrose: 20 mM (Energy source)

  • Peptide Stock: Dissolve lyophilized (Gly⁶)-LpK in 50% Acetonitrile/Water to 1 mM (Stock). Dilute in Ringer's for working concentrations (10⁻⁹ M to 10⁻⁶ M).

Tissue Isolation Workflow
  • Dissection: Anesthetize Leucophaea maderae or Periplaneta americana on ice. Remove the wings and legs.

  • Extraction: Make a dorsal incision. Isolate the hindgut (proctodeum), ensuring the Malpighian tubules are removed but the rectum and ileum remain intact.

  • Mounting: Ligate one end of the hindgut to a fixed hook in the organ bath and the other end to an isotonic transducer .

  • Equilibration: Perfusion with oxygenated Ringer's solution at 25°C for 45 minutes until basal spontaneous contractions stabilize.

Data Acquisition
  • Stimulation: Apply (Gly⁶)-LpK in cumulative doses (e.g., 1 nM, 10 nM, 100 nM).

  • Measurement: Record the change in frequency and amplitude of contractions.

  • Analysis: Calculate the EC₅₀ (concentration required for 50% maximal contraction). A valid (Gly⁶)-LpK sample should exhibit an EC₅₀ in the low nanomolar range (1–10 nM).

BioassayWorkflow Step1 1. Dissection (Isolate Hindgut) Step2 2. Mounting (Organ Bath + Transducer) Step1->Step2 Step3 3. Equilibration (45 min in Ringer's) Step2->Step3 Step4 4. Application (Cumulative Dosing) Step3->Step4 Step5 5. Data Analysis (Frequency/Amplitude) Step4->Step5

Figure 2: Step-by-step workflow for the isolated hindgut bioassay used to quantify (Gly⁶)-LpK activity.

Drug Development Implications

The (Gly⁶)-LpK scaffold serves as a template for peptidomimetic design in pest control.

  • Metabolic Stability: The native peptide is rapidly degraded by hemolymph peptidases. Replacing the susceptible bonds (e.g., Arg-Leu) or cyclizing the peptide backbone (using the Gly6 flexibility) can create stable analogs.

  • Lead Compounds: Analogs that mimic the C-terminal turn but possess a rigidified scaffold (based on the Gly6 hinge) are investigated as non-peptide antagonists to disrupt feeding or reproduction in pests.

References

  • Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria. General and Comparative Endocrinology.

  • Nachman, R. J., et al. (1986). Active conformation of the pyrokinin/PBAN neuropeptide family for pheromone biosynthesis and pupal diapause termination. Proceedings of the National Academy of Sciences.

  • Predel, R., & Nachman, R. J. (2006). The pyrokinin/PBAN peptide family: structure, activity, and evolutionary affinities. Peptides.

  • Holman, G. M., et al. (1986). Isolation, primary structure and synthesis of leucopyrokinin, a multi-functional neuropeptide of Leucophaea maderae. Comparative Biochemistry and Physiology.

Sources

Expression Pattern of the (Gly6)-Locustapyrokinin Gene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the expression pattern of the (Gly6)-locustapyrokinin gene, focusing on its molecular origin, spatiotemporal distribution, and physiological implications in Locusta migratoria.[1]

Executive Summary

This compound (Lom-PK) is the native, 16-residue neuropeptide (pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2) identified in the migratory locust, Locusta migratoria.[1][2] It belongs to the PBAN/Pyrokinin family, characterized by the C-terminal FXPRLamide motif.[1] The designation "(Gly6)" distinguishes the wild-type peptide from synthetic analogs (e.g., [Glu6]-Lom-PK) used in structure-activity studies.[1]

This peptide is encoded by the Lom-pban gene (also referred to as the PBAN/Pyrokinin gene).[1] Its expression is highly specific to the central nervous system (CNS), particularly the Suboesophageal Ganglion (SOG) , and exhibits significant plasticity depending on the developmental stage and phase polyphenism (solitary vs. gregarious) of the locust.[1]

Molecular Characterization & Gene Architecture[1]

The Lom-pban Gene

The this compound peptide is not encoded by a standalone gene but is processed from a larger precursor protein encoded by the Lom-pban gene.[1]

  • Gene Symbol: Lom-pban[1][3]

  • Precursor Structure: The gene encodes a pre-pro-peptide that is post-translationally processed by convertases (e.g., PC1/3, PC2) to yield multiple bioactive peptides.[1]

  • Peptide Products:

    • Locustapyrokinin (Lom-PK) : The primary FXPRLamide peptide (Gly6 variant).[1]

    • PBAN (Pheromone Biosynthesis Activating Neuropeptide) : Involved in melanization and pheromone production.[1]

    • Diapause Hormone (DH) : Often co-encoded, regulating embryonic arrest.[1]

    • Additional PKs: Isoforms like Lom-PK-2 (though some studies suggest distinct genomic origins for specific isoforms).[1]

Precursor Processing Diagram

The following diagram illustrates the processing of the Lom-pban precursor into bioactive peptides, including (Gly6)-Lom-PK.

PrecursorProcessing Gene Lom-pban Gene Exon 1 Exon 2 Exon 3 mRNA mRNA Transcript Gene->mRNA Transcription Precursor Pre-Pro-Peptide Signal DH-Like (Gly6)-Lom-PK PBAN mRNA->Precursor Translation Processing Prohormone Convertases (PC1/3, PC2) Precursor->Processing Cleavage Products Bioactive Peptides Diapause Hormone (Gly6)-Lom-PK PBAN Processing->Products:prod1 Processing->Products:prod2 Processing->Products:prod3

Caption: Processing pathway of the Lom-pban gene yielding this compound and related peptides.[1][2][4][5]

Spatiotemporal Expression Profile

The expression of the this compound gene is strictly regulated spatially and temporally.[1]

Tissue-Specific Expression (Spatial)

The primary site of Lom-pban expression is the Central Nervous System (CNS) .[1]

TissueExpression LevelSpecific LocalizationFunctional Role
Suboesophageal Ganglion (SOG) High (Primary) Three distinct clusters of neurosecretory cells (NSCs):1.[1] Mandibular cluster2. Maxillary cluster3. Labial clusterCentral command for feeding, diapause, and melanization.[1]
Brain (Protocerebrum) ModerateLateral neurosecretory cells.[1]Integration of photoperiod signals affecting expression.[1]
Thoracic Ganglia Low/ModerateVentral nerve cord neurons.[1]Local motor control (myotropic effects).[1]
Abdominal Ganglia LowSpecific paired neurons.[1]Hindgut motility regulation.[1][2][5][6]
Midgut/Hindgut Absent (Endogenous)Target tissue (Receptor expression).[1]Site of action for myotropic effects.[1][2][7]
Developmental Expression (Temporal)

Expression levels fluctuate across the life cycle of Lom.[1] migratoria:

  • Embryogenesis: Low levels; involved in diapause regulation.[1]

  • Nymphal Stages (1st - 5th Instar): Progressive increase.[1] Expression peaks in later instars (4th/5th) to regulate molting and cuticular melanization (phase-dependent).[1]

  • Adult: High constitutive expression. In females, it regulates oviduct contraction and egg development.[1]

Phase Polyphenism (Solitary vs. Gregarious)

A critical "field-proven insight" is the differential expression based on population density.[1]

  • Gregarious Phase: Significantly upregulated Lom-pban expression.[1] The peptide products (specifically PBAN and PKs) drive the dark melanization characteristic of swarming locusts.[1]

  • Solitary Phase: Lower expression levels, associated with the green coloration.[1]

Functional Implications & Signaling Pathway[1]

Understanding the expression pattern allows for targeted interference in physiological processes.[1]

Physiological Functions[1]
  • Myotropic Activity: Stimulates contraction of the hindgut (fecal elimination) and oviduct (egg laying).[1]

  • Melanization: (Gly6)-Lom-PK and PBAN act on the epidermis to promote melanin deposition (dark color).[1]

  • Diapause Induction: Regulates embryonic arrest in response to photoperiod (short days increase expression).[1]

Signaling Mechanism (GPCR Pathway)

The peptide binds to the PBAN/PK Receptor (PK-R) , a G-protein coupled receptor (GPCR), initiating a calcium-dependent cascade.[1]

SignalingPathway Ligand (Gly6)-Lom-PK Receptor PK/PBAN Receptor (GPCR) Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 CaChannel IP3 Receptor (ER Membrane) IP3->CaChannel Binds Calcium Ca2+ Release CaChannel->Calcium Opens Effect Physiological Response: Muscle Contraction / Melanization Calcium->Effect Signaling Cascade

Caption: GPCR-mediated signaling cascade activated by this compound binding.[1][5]

Experimental Methodologies

To validate the expression of this compound, the following protocols are recommended. These are designed to be self-validating systems.[1]

RT-qPCR Quantification (Gene Level)

Objective: Quantify Lom-pban mRNA levels in SOG or Brain tissue.

  • Tissue Dissection: Dissect SOG from L. migratoria in ice-cold PBS (DEPC-treated).[1] Pool 5-10 ganglia per biological replicate to ensure sufficient RNA.[1]

  • RNA Extraction: Use Trizol reagent followed by DNase I treatment to remove genomic DNA.[1]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA using oligo(dT) primers.[1]

  • Primer Design:

    • Target: Lom-pban (conserved region).[1]

    • Forward:5'-GCT GAC TCC GGC GAC GGC-3' (Specific to Gly6 region).[1]

    • Reverse:5'-CAG GCG GGG CAC GAA CGG-3'.[1]

  • Normalization: Use Rp49 or GAPDH as housekeeping genes.[1]

  • Validation: Melt curve analysis must show a single peak.

Immunohistochemistry (Peptide Level)

Objective: Visualize the spatial distribution of the peptide in the CNS.

  • Fixation: Fix whole brains/SOG in 4% paraformaldehyde (PFA) for 4-12 hours at 4°C.

  • Permeabilization: Wash in PBS-T (PBS + 0.5% Triton X-100) for 24 hours to ensure penetration into ganglia.[1]

  • Primary Antibody: Incubate with anti-FXPRLamide (polyclonal, 1:1000) or specific anti-LomPK for 48 hours at 4°C.[1]

    • Note: Anti-FXPRLamide is a broad-spectrum antibody for the PK family.[1]

  • Secondary Antibody: Use a fluorescent conjugate (e.g., Alexa Fluor 488 Goat Anti-Rabbit) for 24 hours.[1]

  • Imaging: Confocal microscopy. Look for the three characteristic cell clusters in the SOG.

References

  • Schoofs, L., et al. (1991).[1] "Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria." General and Comparative Endocrinology. Link

  • Wei, Z., et al. (2019).[1] "Novel Lom-dh Genes Play Potential Role in Promoting Egg Diapause of Locusta migratoria L." Frontiers in Physiology.[1] Link

  • Choi, M.Y., & Vander Meer, R.K. (2012).[1] "Molecular structure and diversity of PBAN/pyrokinin family peptides in ants." Psyche. Link

  • Predel, R., et al. (2017).[1] "Identification and distribution of products from novel tryptopyrokinin genes in the locust, Locusta migratoria." Biochemical and Biophysical Research Communications. Link

  • Ayali, A., et al. (2004).[1] "The analysis of large-scale gene expression correlated to the phase changes of the migratory locust."[1] Proceedings of the National Academy of Sciences. Link[1]

Sources

Methodological & Application

developing an antibody for (Gly6)-locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Isoform-Specific Antibodies for (Gly6)-Locustapyrokinin (Lom-PK)

Abstract

Locustapyrokinin (Lom-PK) is a pleiotropic neuropeptide belonging to the PBAN (Pheromone Biosynthesis Activating Neuropeptide) family, characterized by the conserved C-terminal pentapeptide FXPRLamide .[1] While the C-terminus drives myotropic and melanotropic activity, the N-terminal variable region dictates species specificity and isoform identity. This guide details the protocol for developing a high-affinity antibody specifically targeting the (Gly6)-isoform of Locusta migratoria LPK. Unlike generic anti-PBAN antibodies, this protocol focuses on antigen design strategies that expose the unique N-terminal sequence (pGlu1–Gly6–Trp7) to minimize cross-reactivity with other FXPRLamide peptides.

Part 1: Antigen Design & Synthesis Strategy

The Challenge: The primary challenge in generating antibodies against (Gly6)-LPK is the "immunological decoy" effect of the C-terminus. The -Phe-Val-Pro-Arg-Leu-NH2 sequence is highly immunogenic and conserved across insect orders (moths, beetles, cockroaches). An antibody raised against the whole native peptide will predominantly recognize this C-terminus, resulting in a "pan-pyrokinin" antibody that cannot distinguish (Gly6)-LPK from other isoforms (e.g., [Glu6]-LPK) or other neuropeptides like Diapause Hormone.

The Solution: Directional Conjugation To force the immune system to recognize the unique (Gly6) domain, we must mask the C-terminus and expose the N-terminus.

Sequence Analysis
  • Native Sequence (Lom-PK): pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH2[2]

  • Target Epitope: Residues 1–10 (pGlu...Gln).

  • Critical Residue: Gly6 (Differentiation from [Glu6] analogs).

Hapten Design

Since the native N-terminus is a Pyroglutamate (pGlu), it lacks a free amine for conjugation. We cannot use standard amine-reactive chemistry (NHS-esters) at the N-term.

  • Design Choice: Synthesize the peptide with an added C-terminal Cysteine preceded by a flexible linker.

  • Immunogen Sequence: pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - [Gly-Gly-Spacer] - Cys - NH2

    • Note: We intentionally truncate the highly conserved FVPRL C-terminus in the immunogen to prevent the generation of cross-reactive antibodies.

  • Screening Peptide (for ELISA): pGlu - Asp - Ser - Gly - Asp - Gly - Trp - Pro - Gln - Gln - Pro - Phe - Val - Pro - Arg - Leu - NH2 (Full Native).

Conjugation Protocol (Maleimide-Activated Carrier)
  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) for immunization; BSA for screening.

  • Chemistry: Maleimide-Sulfhydryl coupling (Thioether bond).

Protocol:

  • Dissolve 2 mg of Maleimide-activated KLH in 200 µL PBS.

  • Dissolve 2 mg of the Cys-modified Immunogen Peptide in 200 µL Conjugation Buffer (PBS + 5mM EDTA, pH 7.2). Ensure peptide is reduced; if dimerized, treat with TCEP immobilized gel first.

  • Mix carrier and peptide solutions. Incubate for 2 hours at Room Temperature (RT).

  • Dialyze against PBS overnight to remove uncoupled peptide.

Part 2: Visualization of Antigen Strategy

The following diagram illustrates the structural logic of the antigen design to ensure specificity for the Gly6 region.

AntigenStrategy Native Native (Gly6)-LPK pGlu-Asp-Ser-Gly-Asp-Gly-Trp...FVPRL-NH2 Problem Problem: C-Term (FVPRL) is Dominant & Non-Specific Native->Problem Standard Immunization Solution Solution: Truncate C-Term & Add C-Term Cysteine Native->Solution Rational Design Immunogen Synthetic Immunogen pGlu-Asp-Ser-Gly-Asp-Gly-Trp...Pro-Gly-Gly-Cys Solution->Immunogen Synthesis Conjugate KLH-Conjugate (Exposes Gly6 N-Term) Immunogen->Conjugate Maleimide Coupling (C-Term Anchoring)

Figure 1: Rational Antigen Design Strategy. By anchoring the peptide to KLH via a C-terminal Cysteine and removing the conserved FVPRL tail, the immune response is focused entirely on the variable N-terminal region containing Gly6.

Part 3: Immunization & Hybridoma Workflow

For research applications requiring high affinity, a Rabbit Polyclonal approach is standard. For drug development (mimetics screening) or long-term supply, a Mouse Monoclonal approach is preferred. Below is the Rabbit Polyclonal Protocol.

Immunization Schedule (Rabbit)
  • Animals: 2 New Zealand White Rabbits (Specific Pathogen Free).

  • Adjuvant: Freund’s Complete Adjuvant (FCA) for primary; Freund’s Incomplete Adjuvant (FIA) for boosts.

DayProcedureDetail
0 Pre-immune BleedCollect 5 mL serum (Negative Control).
0 Primary Injection200 µg KLH-Peptide emulsified 1:1 in FCA. Subcutaneous (multiple sites).
14 Boost 1100 µg KLH-Peptide in FIA. Subcutaneous.
28 Boost 2100 µg KLH-Peptide in FIA. Subcutaneous.
38 Test BleedCollect 2 mL serum. Measure Titer via ELISA.
42 Boost 3If titer < 1:10,000. 100 µg in FIA.
56 Production BleedCollect 20-30 mL serum.
Screening ELISA (Self-Validating Step)

To ensure the antibody recognizes the native structure and not just the immunogen linker:

  • Coat: Native (Gly6)-LPK (Full sequence, no Cys) conjugated to BSA (different carrier than KLH) at 1 µg/mL.

  • Block: 5% Non-fat dry milk in PBST.

  • Primary: Serial dilutions of Test Bleed (1:100 to 1:100,000).

  • Specificity Control: Run parallel wells coated with [Glu6]-LPK (analog) or Diapause Hormone (FXPRLamide control).

    • Success Criteria: Signal for (Gly6)-LPK > 10x Signal for [Glu6]-LPK.

Part 4: Purification & Validation

Crude serum contains non-specific IgGs. For "Application Grade" antibodies, Affinity Purification is mandatory.

Affinity Purification Protocol
  • Column Preparation: Couple the Native (Gly6)-LPK (full length) to NHS-activated Sepharose beads.

    • Note: Do not use the truncated immunogen peptide. We want to select antibodies that bind the full native structure.

  • Loading: Dilute serum 1:1 with PBS and pass over the column (Gravity flow).

  • Washing: Wash with 10 CV (Column Volumes) of PBS (high salt 500mM NaCl) to remove non-specific binders.

  • Elution: Elute with 0.1 M Glycine-HCl, pH 2.5. Neutralize immediately with 1M Tris-HCl, pH 8.5.

Cross-Reactivity Validation (Dot Blot)

This step validates the "Isoform Specificity" claim.

  • Grid Layout:

    • Spot A: (Gly6)-LPK (Target)

    • Spot B: [Glu6]-LPK (Single residue mismatch)

    • Spot C: Pheromone Biosynthesis Activating Neuropeptide (PBAN) - (C-term homology)

    • Spot D: BSA (Negative Control)

  • Probe: Purified Anti-(Gly6)-LPK (1 µg/mL).

  • Result: Strong signal on A. No/Weak signal on B and C.

Part 5: Application Notes (IHC & RIA)

Immunohistochemistry (Locust Brain/Gut):

  • Fixation: 4% Paraformaldehyde (PFA) in PBS for 4-12 hours. Over-fixation masks the peptide.

  • Permeabilization: 0.3% Triton X-100.

  • Primary Antibody: Use at 1:500 – 1:1000 dilution. Incubate 48h at 4°C (Neuropeptides penetrate slowly).

  • Preadsorption Control (Critical): Incubate the antibody with 10 µM synthetic (Gly6)-LPK peptide for 2 hours before applying to tissue. Staining should disappear. This confirms the signal is specific to the peptide.

Signaling Pathway Context: (Gly6)-LPK binds to the LPK-Receptor (GPCR), activating the PLC/IP3 pathway, leading to Calcium mobilization and muscle contraction.

LPKPathway LPK (Gly6)-LPK (Ligand) GPCR LPK Receptor (GPCR) LPK->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Catalysis Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Signaling Muscle Hindgut/Oviduct Contraction Ca->Muscle Response

Figure 2: Signal Transduction Pathway of Locustapyrokinin. The antibody developed in this protocol can be used to block the LPK-GPCR interaction in ex vivo bioassays.

References

  • Schoofs, L., et al. (1990). "Locustapyrokinin: a novel myotropic peptide from Locusta migratoria."[2] General and Comparative Endocrinology. Link (Note: Foundational sequence identification).

  • Altstein, M. (2004). "Neuropeptides of the PBAN family: Structure, function and mechanism of action." Peptides. Link (Review of FXPRLamide conservation).

  • Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press.
  • Predel, R., et al. (2004). "Peptidomics of the nervous system of the locust, Locusta migratoria." Proteomics. Link (Verification of Gly6 isoform abundance).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (Gly6)-Locustapyrokinin Synthesis

[1]

Current Status: Active Subject: Troubleshooting Low Yield & Purity in (Gly6)-LPK Synthesis Sequence: pGlu-Asp-Phe-Thr-Pro-Gly-Leu-NH₂[1]

Executive Summary

This guide addresses yield optimization for (Gly6)-Locustapyrokinin , an analog of the myotropic neuropeptide Locustapyrokinin.[1] While the substitution of Arginine (Arg6) with Glycine (Gly6) removes the steric bulk of the guanidinium group, it introduces specific conformational challenges.

The primary synthesis bottlenecks for this sequence are incomplete coupling at the Thr⁴-Pro⁵ junction (due to Proline's secondary amine) and Aspartimide formation at the Asp²-Phe³ site. This guide provides a self-validating protocol to overcome these barriers.

Module 1: Resin Selection & Loading (The Foundation)

Diagnosis: If your crude analysis shows significant deletion sequences (e.g., [M-Leu] or [M-Gly-Leu]), the issue often originates at the resin interface due to steric crowding or aggregation.[1]

Protocol:

  • Resin Choice: Use Rink Amide MBHA resin (0.3 – 0.4 mmol/g loading).[1][2]

    • Why? The C-terminus is amidated (-NH₂). Low loading is critical because the hydrophobic C-terminal segment (Phe-Thr-Pro) can aggregate, limiting solvent accessibility.[1]

  • Swelling: Swell resin in DCM (Dichloromethane) for 20 minutes, then wash 3x with DMF (Dimethylformamide).

    • Technical Insight: DCM swells polystyrene beads better than DMF, exposing internal reactive sites.[1][2]

Module 2: The Critical Proline Junction (Thr⁴ → Pro⁵)

The Issue: The most common point of failure in this sequence is the coupling of Threonine (Thr) onto the Proline (Pro) residue. Proline is a secondary amine (pyrrolidine ring), making it a poor nucleophile compared to primary amines.[1][2] Standard HBTU/HOBt protocols often result in <60% coupling efficiency here.[1][2]

Optimized Workflow:

StepActionReagent/ConditionMechanism
1 Activator Switch HATU / HOAt (instead of HBTU)HATU generates a more reactive active ester (7-azabenzotriazole), crucial for sterically hindered secondary amines.
2 Base DIEA (DIPEA) Maintains basic pH (approx. 8-9) for activation.[1]
3 Double Coupling Repeat coupling 2xFirst Pass: 45 min at RT.Second Pass: 45 min at RT with fresh reagents.
4 Monitoring Chloranil Test Do not use Kaiser Test. The Kaiser test detects primary amines.[1] Proline is a secondary amine; use the Chloranil or acetaldehyde/chloranil test for accurate deprotection verification.[1]
Visualization: Optimized SPPS Cycle

SPPS_Cyclecluster_couplingCritical Thr-Pro CouplingStartFmoc-Pro-Gly-Leu-ResinDeprotectFmoc Removal(20% Piperidine)Start->DeprotectWashDMF Wash(3x)Deprotect->WashActivateActivation(HATU/HOAt/DIEA)Wash->ActivateCoupleCoupling(2x 45 min)Activate->CoupleCheckChloranil Test(Secondary Amine)Couple->CheckCheck->ActivateColorless (Negative)Repeat CouplingNextProceed to PheCheck->NextBlue (Positive)

Caption: Workflow emphasizing the specific requirements for the difficult Thr-Pro coupling step.[2]

Module 3: Preventing Aspartimide Formation (Asp²-Phe³)

The Issue: The Asp-Phe sequence is susceptible to base-catalyzed aspartimide formation during Fmoc deprotection steps. The nitrogen of the backbone amide attacks the side-chain ester of Aspartic acid, forming a cyclic imide (Aspartimide), which leads to -18 Da mass shifts (dehydration) and racemization (α/β-peptide mixtures).

Preventative Protocol:

  • Bulky Protection: Use Fmoc-Asp(OMpe)-OH instead of the standard Fmoc-Asp(OtBu)-OH.[1] The bulky 3-methyl-3-pentyl ester sterically hinders the cyclization attack.

  • Acidic Modifier: Add 0.1 M HOBt to your 20% Piperidine deprotection solution.[1][2]

    • Mechanism:[1][2][3][4][5][6] The acidity of HOBt suppresses the ionization of the backbone amide nitrogen, significantly reducing the rate of aspartimide formation without inhibiting Fmoc removal.

Module 4: N-Terminal pGlu Introduction

The Issue: Using Fmoc-Gln and attempting on-resin cyclization is inefficient and often yields incomplete conversion.

Solution: Use Fmoc-pGlu-OH (Pyroglutamic acid) for direct coupling.[1]

  • Note: pGlu is lactamized; it has no free N-terminal amine after coupling.[1] Therefore, no final Fmoc deprotection is needed after this step.[1][2] The peptide is "capped" by its own structure.

Module 5: Cleavage & Purification

Cleavage Cocktail: Since this sequence contains no Cysteine, Methionine, or Tryptophan, a simple cocktail is sufficient.[1][2]

  • Formula: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.[1][2]

  • Time: 2 hours at Room Temperature.

Purification Strategy:

  • Column: C18 Reverse Phase.[1][2]

  • Buffer A: 0.1% TFA in Water.[1][2]

  • Buffer B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient: 5% to 60% B over 30 minutes. The hydrophobic Phe-Leu content usually elutes this peptide around 35-45% B.

Troubleshooting FAQs

Q1: Mass Spec shows a peak at [M-18].[1] What happened? A: This is likely Aspartimide formation at the Asp-Phe bond.

  • Fix: Switch to Fmoc-Asp(OMpe)-OH and add 0.1M HOBt to your deprotection cocktail (Module 3).[1] Avoid heating during the Asp deprotection steps.[1]

Q2: The Kaiser test is negative after removing Fmoc from Proline, but coupling failed. Why? A: The Kaiser test does not work on Proline . It detects primary amines; Proline exposes a secondary amine.[1][2]

  • Fix: Use the Chloranil Test or the Isatin Test . A blue color indicates the free secondary amine is present and ready for coupling.

Q3: My yield is low, and I see truncated sequences ending at Proline. A: This confirms the Thr-Pro coupling failure .

  • Fix: Switch from HBTU to HATU for the Threonine coupling. Ensure you are double coupling (2 x 45 min).

Q4: Can I use Fmoc-Glu(OtBu) and cyclize it to form pGlu? A: Technically yes, but it is not recommended.[1][2] Cyclizing N-terminal Glu or Gln requires additional chemical steps (often acidic or enzymatic) that can damage the peptide. Direct coupling of Fmoc-pGlu-OH is chemically superior and higher yielding.[1]

References

  • Locustapyrokinin Structure & Isolation: Schoofs, L., et al. (1991).[1][2][7] Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria.[1][2][7] General and Comparative Endocrinology.[1][2][7]

  • Aspartimide Prevention Strategies: Behrendt, R., et al. (2016).[1][2][5][8] Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides. Journal of Peptide Science.[1][3] [2]

  • Proline Coupling Optimization: Biotage Application Note. (2023).[1][2][9][10] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (Specifically addressing secondary amine coupling).

  • Fmoc-SPPS Standard Protocols: Merck/Sigma-Aldrich.[1] Protocols for Fmoc Solid Phase Peptide Synthesis.

Technical Support Center: (Gly⁶)-Locustapyrokinin Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility, handling, and experimental stability for (Gly⁶)-Locustapyrokinin (Lom-PK), a member of the FXPRLamide neuropeptide family.

Executive Technical Summary

(Gly⁶)-Locustapyrokinin is a 16-residue neuropeptide (Sequence: pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂) primarily used in insect physiology and GPCR signaling research.

While the N-terminal region contains acidic residues (Asp², Asp⁵) that confer some polarity, the biological activity resides in the hydrophobic C-terminal FXPRLamide core . This amphipathic nature creates a "solubility trap" where the peptide may dissolve initially in water but precipitate or aggregate upon storage, freezing, or dilution into physiological buffers.

Physicochemical Profile
PropertyDataImplication
Hydrophobicity High (C-term)Prone to aggregation and adsorption to plastics.
Isoelectric Point (pI) ~4.5 - 5.5Net negative charge at neutral pH, but local hydrophobic pockets persist.
Critical Residues Trp⁷, Phe¹², Val¹³, Leu¹⁶Drivers of aggregation; Trp is oxidation-sensitive.
Solubility Class Amphipathic / HydrophobicRequires organic co-solvent for high-concentration stocks.

Troubleshooting Guides & FAQs

Category A: Reconstitution & Initial Solubilization

Q: Why does the peptide precipitate when I add PBS or cell culture media directly to the lyophilized powder? A: This is a classic "salting out" effect. Adding a high-salt buffer (like PBS) directly to the solid peptide neutralizes the charges on the acidic residues (Asp) and strengthens the hydrophobic interactions at the C-terminus, causing immediate aggregation.

  • Correction: Always dissolve the peptide in a solvent that disrupts hydrophobic interactions (like DMSO or Acetonitrile) before introducing aqueous buffers.

Q: My protocol forbids DMSO. What are my alternatives? A: If DMSO is toxic to your specific assay (e.g., certain sensitive insect neuron preparations):

  • Acetonitrile (ACN): Use 10-20% ACN/Water. ACN is volatile and can be removed, but it is also toxic in high amounts.

  • Ammonium Hydroxide (NH₄OH): Since the peptide is acidic (pI < 7), raising the pH to >8.0 using 0.1M NH₄OH can aid solubility by ionizing the Asp residues. Warning: High pH can hydrolyze the peptide over time; use immediately.

Q: The solution looks clear, but I’m losing activity. Is it soluble? A: You are likely experiencing adsorption . The hydrophobic C-terminus sticks avidly to standard polypropylene tubes and pipette tips.

  • Correction: Use Low-Retention plasticware (siliconized tubes) or glass vials for stock solutions. Add 0.1% BSA (Bovine Serum Albumin) to your working buffers to block nonspecific binding sites.

Category B: Storage & Stability

Q: Can I store the reconstituted peptide at -20°C? A: Yes, but only if solvated correctly.

  • Do NOT freeze dilute aqueous solutions (e.g., 1 µM in PBS). The freeze-thaw cycle induces ice crystal formation that forces peptide molecules together, causing irreversible aggregation (amyloid-like fibril formation).

  • Protocol: Store stocks at high concentration (>1 mM) in 100% DMSO or 50% Acetonitrile/Water at -20°C or -80°C.

Q: My peptide turned yellow after a month. What happened? A: This indicates oxidation of the Tryptophan (Trp⁷) residue.

  • Prevention: Purge storage vials with nitrogen or argon gas before sealing. Avoid repeated exposure to light and air.

Master Protocols

Protocol 1: "Fail-Safe" Reconstitution (The DMSO Method)

Use this method for maximum recovery and stability.

  • Calculate: Determine the volume needed for a 2 mM stock solution . (e.g., 1 mg peptide [MW ~1730 g/mol ] ≈ 578 nmol. Add ~289 µL solvent).

  • Solvate: Add anhydrous DMSO directly to the lyophilized powder.

    • Why? DMSO completely disrupts secondary structures and coats hydrophobic residues.

  • Agitate: Vortex gently for 30 seconds. Ensure no visible particles remain.

  • Aliquot: Dispense into low-retention tubes (e.g., 20 µL aliquots).

  • Store: Freeze at -20°C (stable for 6-12 months).

Protocol 2: Sequential Dilution for Assays

How to move from DMSO stock to Aqueous Buffer without crashing.

  • Thaw: Thaw the 2 mM DMSO stock at room temperature (do not heat).

  • Intermediate Step (Critical):

    • Prepare an intermediate dilution (e.g., 100 µM) in deionized water (NOT buffer).

    • Add stock dropwise to water while vortexing.

    • Result: 5% DMSO concentration.

  • Final Dilution:

    • Dilute the intermediate 1:100 into your Assay Buffer (PBS, Media, Saline).

    • Final Concentration: 1 µM Peptide, 0.05% DMSO.

    • Note: Most biological assays tolerate DMSO < 0.1%.

Visual Workflows

Figure 1: Solubility Decision Tree

Follow this logic to determine the correct solvent system based on your specific constraints.

SolubilityWorkflow Start Start: Lyophilized (Gly6)-Locustapyrokinin CheckAssay Check Assay Tolerance: Is DMSO allowed? Start->CheckAssay YesDMSO Yes (Standard) CheckAssay->YesDMSO Cells/Biochem NoDMSO No (Sensitive Tissue) CheckAssay->NoDMSO Specific Neurons StepDMSO Dissolve in 100% DMSO (Stock Conc > 1 mM) YesDMSO->StepDMSO StepAcid Dissolve in 10-20% Acetic Acid or 0.1M NH4OH (if basic pH req) NoDMSO->StepAcid VisualCheck Visual Inspection: Clear Solution? StepDMSO->VisualCheck StepAcid->VisualCheck Clear Clear VisualCheck->Clear Cloudy Cloudy / Precipitate VisualCheck->Cloudy Dilute Proceed to Dilution (Dropwise into Buffer) Clear->Dilute Sonicate Action: Sonicate (10s bursts) warm to 30°C Cloudy->Sonicate Sonicate->VisualCheck

Caption: Decision matrix for solubilizing hydrophobic neuropeptides. The "Yes (Standard)" path using DMSO is recommended for 95% of applications.

Figure 2: The "Dropwise" Dilution Mechanism

Visualizing why sequential dilution prevents aggregation.

DilutionMechanism Stock Stock Solution (100% DMSO) Peptide fully solvated Shock Direct to Buffer (High Salt) Result: Aggregation Stock->Shock Incorrect Step1 Step 1: Water Dilution (Low Salt) Result: Stable Micelles Stock->Step1 Correct Step2 Step 2: Assay Buffer (Final Conc) Result: Soluble Active Step1->Step2 Dilute 1:100

Caption: Schematic comparison of direct-to-buffer dilution (causing crash-out) vs. the sequential water-intermediate method.

References

  • GenScript. Peptide Solubility Guidelines & Troubleshooting. GenScript Technical Resources. Available at: [Link]

Technical Support Center: Stability & Handling of (Gly6)-Locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: LPK-STAB-001 Subject: Preventing degradation and loss of (Gly6)-Locustapyrokinin in solution Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Peptide Profile

Before troubleshooting, we must ground our protocols in the specific physicochemical properties of your target. You are working with This compound (Lom-PK) .

  • Target Sequence: pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂[1]

  • Critical Structural Features:

    • Amphipathic Nature: The N-terminus is polar/acidic (Asp, Ser), while the C-terminus (FXPRLamide) is hydrophobic. This surfactant-like structure drives rapid adsorption to container surfaces.

    • Oxidation Liability: The Tryptophan (Trp) at position 7 is highly susceptible to oxidative degradation.

    • Hydrolysis Risk: The C-terminal amide is essential for biological activity; deamidation renders the peptide inactive.

Module 1: Solubilization & Reconstitution

User Issue: "I added PBS directly to the lyophilized powder, and the solution is cloudy or the concentration is lower than calculated."

Root Cause: Direct addition of aqueous buffers (especially those with high salt like PBS) to the lyophilized cake often causes hydrophobic aggregation. The hydrophobic C-terminus clumps together before the polar N-terminus can interact with the water, forming "micelle-like" aggregates that are invisible to the naked eye but reduce bio-availability.

Protocol: The "Organic-First" Reconstitution Strategy

Do not add buffer immediately. Follow this thermodynamic wetting procedure:

  • Initial Solvent: Add anhydrous DMSO or Acetonitrile (ACN) to the vial.

    • Volume: 10-20% of your final target volume.

    • Why: This disrupts hydrophobic intermolecular forces, ensuring monomeric dispersion.

  • Vortex: Vortex gently for 10–15 seconds. Ensure the solution is perfectly clear.

  • Dilution: Slowly add your aqueous buffer (e.g., PBS, Water) to the organic phase while swirling.

    • Target: Final organic concentration should be ≤1% (v/v) for cell assays, or higher for stock solutions.

Visual Workflow: Reconstitution Logic

Reconstitution start Lyophilized (Gly6)-LPK direct Direct Buffer Addition start->direct Avoid organic Add DMSO/ACN (10-20% Vol) start->organic Recommended agg Hydrophobic Aggregation (Precipitation) direct->agg sol Monomeric Dispersion organic->sol final Slow Buffer Addition sol->final ready Bio-Active Solution final->ready

Figure 1: Decision tree for proper peptide reconstitution to prevent aggregation.

Module 2: Preventing Surface Adsorption (The "Disappearing Peptide")[2]

User Issue: "My LC-MS signal dropped by 40% after the sample sat in the autosampler for 24 hours."

Root Cause: (Gly6)-LPK is a "sticky" peptide. The hydrophobic C-terminus drives adsorption to polypropylene and glass surfaces. At low concentrations (<1 µM), you can lose >50% of your peptide to the tube walls within hours.

Troubleshooting Guide: Container Selection
Container MaterialSuitabilityVerdictMitigation
Standard Glass 🔴 Critical FailThe polar N-term (Asp/Ser) binds to silanols; hydrophobic C-term binds to glass surface.Must be siliconized (Sigmacote®) if used.
Standard Polypropylene 🟡 CautionHydrophobic adsorption is likely.[2]Use only for high concentrations (>100 µM).
Low-Bind Polypropylene 🟢 RecommendedSurface modified to repel hydrophobic moieties.Best practice for storage.
Polystyrene 🔴 Critical FailHigh binding capacity.Never use for peptide storage.
Protocol: The "Blocking" Additive

If you must use standard plastics or work at very low concentrations (nM range), you must "block" the surface sites.

  • Add BSA (Bovine Serum Albumin): 0.1% (w/v) BSA in the buffer acts as a sacrificial protein, coating the tube walls so (Gly6)-LPK stays in solution.

  • Alternative: 0.05% Tween-20 (if compatible with your assay).

Module 3: Chemical Stability (Oxidation & Hydrolysis)

User Issue: "I see a mass shift of +16 Da or +32 Da in my mass spec data."

Root Cause: This is Oxidation . The Tryptophan (Trp) at position 7 is the culprit. It reacts with dissolved oxygen to form hydroxytryptophan (+16 Da) or N-formylkynurenine (+32 Da). This structural change often destroys receptor binding affinity.

Protocol: The "Argon Shield"
  • De-gas Buffers: Sonicate your buffers under vacuum before use to remove dissolved oxygen.

  • Headspace Overlay: After aliquoting the peptide, gently blow inert gas (Argon or Nitrogen) into the tube to displace air before capping.

  • Avoid Freeze-Thaw: Repeated freezing introduces air bubbles and ice crystal shear stress.

    • Rule: Aliquot immediately after reconstitution. Never re-freeze a thawed aliquot.

Visual Workflow: Degradation Pathways

Degradation cluster_ox Oxidative Stress (Air/Light) cluster_hyd Hydrolytic Stress (pH) lpk (Gly6)-LPK Native trp Trp7 Oxidation (+16/+32 Da) lpk->trp O2 Exposure asp Asp2/Asp5 Isomerization lpk->asp pH < 5 or > 8 amide C-Term Deamidation lpk->amide High pH

Figure 2: Primary degradation pathways for (Gly6)-LPK. Trp7 oxidation is the most common storage failure.

Module 4: Enzymatic Stability (Biological Assays)

User Issue: "The peptide has no effect in my whole-insect assay, but works on isolated receptors."

Root Cause: Insect hemolymph and tissues are rich in proteases. Specifically, Angiotensin-Converting Enzyme (ACE) homologs in insects rapidly cleave C-terminal dipeptides from FXPRLamide sequences (cleaving off Arg-Leu-NH₂), inactivating the peptide.

Protocol: The Inhibitor Cocktail

When working in biological fluids (hemolymph, serum, tissue homogenate), you must inhibit specific proteases.

Enzyme TargetInhibitorConcentrationReason
ACE / Peptidyl-dipeptidase A Captopril10–100 µMPrevents cleavage of C-terminal Arg-Leu-NH₂ [1].
Aminopeptidases Amastatin10 µMProtects N-terminal pGlu (though pGlu is naturally resistant, nicks can occur).
General Serine Proteases PMSF1 mMBroad spectrum protection.

Summary Checklist for Stability

  • Reconstitution: Dissolve in 100% DMSO first, then dilute.

  • Storage: Store lyophilized powder at -20°C with desiccant. Store stock solutions at -80°C.

  • Container: Use LoBind® tubes; avoid glass.

  • Atmosphere: Overlay with Argon to protect Trp7.

  • pH: Maintain pH 6.0–7.5 to prevent Asp isomerization (acidic) or deamidation (basic).

References
  • Isaac, R. E., et al. (1999). Metabolism of insect neuropeptides: properties of a membrane-bound endopeptidase from heads of the housefly, Musca domestica. Insect Biochemistry and Molecular Biology.

  • Goebel-Stengel, M., et al. (2011). The importance of using the optimal plastic and glassware in studies involving peptides. Analytical Biochemistry.[3]

  • Pujals, S., et al. (2011). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[4] PLOS ONE.

  • Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria.[1] General and Comparative Endocrinology.

Sources

reducing non-specific binding in (Gly6)-locustapyrokinin receptor assay

Technical Guide: Minimizing Non-Specific Binding in (Gly )-Locustapyrokinin Receptor Assays

Executive Summary: The "Sticky" Peptide Challenge

(Gly

1

1
  • Hydrophobic Adsorption: The peptide adheres avidly to plastic tube walls and pipette tips.

  • Electrostatic Trapping: The positively charged Arginine (Arg) residue interacts electrostatically with the negatively charged silanol groups on glass fiber filters (GF/B or GF/C) used in filtration assays.

This guide provides a self-validating protocol to neutralize these forces and isolate the specific receptor-ligand interaction.

The Mechanics of Non-Specific Binding

To solve NSB, we must first visualize where the ligand is being lost or trapped.

Figure 1: The NSB Trap & Mitigation Strategy

This diagram illustrates the three primary sources of NSB and the specific chemical intervention required for each.

NSB_Mechanismscluster_SourcesSources of Non-Specific Binding (NSB)cluster_SolutionsMitigation StrategiesLigand(Gly6)-Locustapyrokinin(Hydrophobic + Cationic)PlasticPlastic/Glass Walls(Hydrophobic Adsorption)Ligand->PlasticSticks to wallsFilterGlass Fiber Filters (GF/B)(Anionic Silanol Traps)Ligand->FilterTrapped by chargeProteinsNon-Receptor Proteins(Low Affinity Binding)Ligand->ProteinsRandom associationSilanizationSolution: Silanized Glassor LoBind PlasticPlastic->SilanizationPrevented byPEISolution: 0.3% PEI Soak(Cationic Blockade)Filter->PEINeutralized byBSASolution: 1% BSA + Bacitracin(Protein Blockade)Proteins->BSAOutcompeted by

Caption: Fig 1. NSB Mitigation Pathways. The diagram maps the physicochemical properties of the peptide to specific assay interference points and their corresponding chemical solutions.

Optimized Assay Protocol (The "Golden Path")

Do not rely on standard GPCR protocols. Use this optimized workflow specifically for amphiphilic neuropeptides.

Phase 1: Materials Preparation
ComponentStandard MaterialOptimized Requirement Reasoning
Reaction Tubes Standard PolypropyleneSiliconized Glass or Protein LoBind TubesPrevents hydrophobic loss of the peptide before it even reaches the receptor.[1]
Filters Standard GF/B or GF/CPEI-Treated GF/B FiltersPolyethyleneimine (PEI) is a cationic polymer that masks the negative charge of the glass filter, preventing the Arginine residue from sticking.
Pipette Tips StandardLow-Retention TipsEnsures accurate delivery of nanomolar peptide concentrations.[1]
Phase 2: Buffer Chemistry

Standard Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

Additives Required for NSB Reduction:
  • BSA (Bovine Serum Albumin): Add 0.1% - 0.5% (w/v) .[1]

    • Function: Coats surfaces to prevent peptide adsorption.[2]

    • Caution: Do not exceed 1% as it may sequester the ligand, reducing free concentration.

  • Bacitracin: Add 0.5 mg/mL .

    • Function: Acts as both a protease inhibitor and a "sacrificial" peptide to occupy non-specific sites.

  • PEI (Polyethyleneimine) for Filters:

    • Protocol: Soak GF/B filters in 0.3% PEI for at least 1 hour (up to 12 hours) at 4°C before harvesting.[1]

Troubleshooting Guide (Q&A)

Issue 1: High Background Signal (High NSB)

Q: My non-specific binding (in the presence of excess cold ligand) is >20% of total binding. How do I lower it?

A: This is the most common issue with locustapyrokinin assays.

  • Check the Filter Soak: Did you soak filters in PEI? If yes, wash the filters twice with ice-cold buffer before adding the sample. This removes excess PEI that might trap the free radioligand.

  • Salinity Adjustment: Increase NaCl concentration in the binding buffer to 150 mM . This disrupts weak electrostatic interactions between the peptide and non-receptor proteins.

  • Wash Stringency: Ensure your wash buffer is ice-cold (<4°C) . Warm buffers increase the dissociation rate of the specific receptor-ligand complex, lowering specific signal while barely affecting the hydrophobic NSB.

Issue 2: "Disappearing" Specific Binding

Q: I see a signal in Total Binding, but my Specific Binding is near zero. Is the receptor dead?

A: Not necessarily. You might be losing the ligand to the tube walls before incubation.

  • Diagnosis: If you are using standard polypropylene tubes, your hydrophobic peptide is likely coating the plastic.

  • Validation Step: Prepare your ligand dilution in a glass tube vs. a plastic tube and count an aliquot directly. If the plastic tube count is 50% lower, you have an adsorption problem.

  • Fix: Switch to silanized glass or add 0.05% Tween-20 to the ligand stock solution (if receptor tolerance permits).[1]

Issue 3: Filter Clogging

Q: The vacuum filtration is very slow, leading to high background.

A: PEI can sometimes cause clogging if the tissue homogenate is too thick.

  • Fix: Reduce the protein concentration per well (aim for 10–50 µg membrane protein).

  • Alternative: Use GF/C filters (1.2 µm pore size) instead of GF/B (1.0 µm) for better flow rates while maintaining retention.

Decision Tree for Assay Optimization

Use this logic flow to diagnose persistent issues.

Troubleshooting_LogicStartStart: Analyze Binding DataCheckNSBIs NSB > 20% of Total Binding?Start->CheckNSBCheckSpecificIs Specific Binding Low?CheckNSB->CheckSpecificNoHighNSB_Action1. Soak filters in 0.3% PEI2. Add 150mM NaCl to bufferCheckNSB->HighNSB_ActionYesLowSpecific_Action1. Use Silanized/LoBind Tubes2. Add Bacitracin (0.5mg/mL)CheckSpecific->LowSpecific_ActionYesSuccessAssay Optimized(Z' Factor > 0.5)CheckSpecific->SuccessNoHighNSB_Action->CheckSpecificRe-testLowSpecific_Action->SuccessRe-test

Caption: Fig 2. Troubleshooting Logic Flow. A step-by-step decision tree for diagnosing high background or low signal issues.

References

  • Development of peptide receptor binding assays: methods to avoid false negatives. Source: National Institutes of Health (NIH) / PubMed Context:[1] Establishes the necessity of PEI and BSA filter pretreatment for peptide ligands. URL:[Link]

  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: PLOS ONE Context: Details the mechanics of hydrophobic adsorption and the efficacy of "LoBind" surfaces. URL:[Link][1]

  • A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Source: PubMed Context:[1] The foundational protocol for using PEI to reduce background in filtration assays. URL:[Link]

  • Isolation, primary structure, and synthesis of locustapyrokinin. Source: PubMed Context:[1] Defines the structural properties (hydrophobicity) of the target peptide. URL:[Link]

Navigating the Labyrinth of (Gly6)-Locustapyrokinin Fragmentation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of (Gly6)-locustapyrokinin. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar neuropeptides. Here, we will delve into the intricacies of its fragmentation behavior, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during your experiments.

This compound, with its sequence Glp-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2, presents a unique set of challenges in mass spectrometry due to its N-terminal pyroglutamic acid (pGlu), multiple proline residues, and a C-terminal amide.[1] Understanding these structural features is paramount to interpreting its fragmentation spectra and troubleshooting analytical hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing a very weak or no signal for my this compound precursor ion. What are the likely causes and how can I improve ionization?

A1: Poor ionization of this compound is a common issue that can often be traced back to sample preparation and the inherent properties of the peptide.

Causality:

  • Sample Purity and Contaminants: Salts, detergents, and other contaminants from sample preparation can suppress the ionization of your peptide. These molecules compete for charge in the electrospray process, reducing the signal intensity of the analyte of interest.

  • Suboptimal Solvent Composition: The choice of solvent and additives is critical for efficient protonation of the peptide in positive-ion mode ESI. Neuropeptides, in general, require careful optimization of the mobile phase to achieve a stable and strong signal.[2]

  • Peptide Concentration: While it may seem counterintuitive, excessively high concentrations of the peptide can lead to aggregation and signal suppression. Conversely, a concentration that is too low will naturally result in a weak signal.

Troubleshooting Protocol:

  • Desalting and Purification:

    • Protocol: Utilize C18 ZipTips® or similar solid-phase extraction (SPE) cartridges to desalt and concentrate your peptide sample immediately before MS analysis.

    • Step-by-Step:

      • Wet the C18 material with 100% acetonitrile (ACN).

      • Equilibrate the tip with 0.1% formic acid (FA) in water.

      • Bind your peptide sample to the C18 material.

      • Wash away salts and contaminants with 0.1% FA in water.

      • Elute the peptide with a solution of 50-70% ACN and 0.1% FA in water directly into your MS sample vial.

  • Optimize Mobile Phase Composition:

    • Recommendation: For direct infusion, a starting point of 50% ACN in water with 0.1% FA is recommended. For LC-MS, ensure your mobile phases are of high purity and contain an appropriate acid modifier like formic acid or acetic acid.

  • Concentration Optimization:

    • Actionable Advice: Perform a dilution series of your sample to identify the optimal concentration range for your instrument. This will typically be in the low micromolar to high nanomolar range.

Q2: My MS/MS spectrum for this compound is dominated by a few intense fragment ions, and I'm not getting good sequence coverage. Why is this happening?

A2: The fragmentation pattern of this compound is heavily influenced by two key structural features: the N-terminal pyroglutamic acid and the multiple proline residues. This often leads to non-random fragmentation and a preponderance of specific ion types.

Causality:

  • The "Proline Effect": Proline residues have a unique cyclic structure that restricts the peptide backbone. In collision-induced dissociation (CID), this leads to preferential cleavage at the N-terminal side of the proline residue, resulting in intense y-ions.[3][4][5] With three proline residues in its sequence, this compound is prone to this effect, which can dominate the spectrum and obscure other fragment ions.

  • N-terminal Pyroglutamic Acid (pGlu): The presence of a pGlu at the N-terminus blocks the formation of a complete b-ion series. The cyclized structure of pGlu can also influence the fragmentation of nearby amino acid residues.

  • Charge State of the Precursor Ion: The charge state of the selected precursor ion will significantly impact the fragmentation pathways observed. Higher charge states can sometimes lead to more diverse fragmentation, but for a peptide of this size, doubly or triply charged precursors are most common.

Expected Fragmentation Pattern (CID):

Based on the structure of this compound, a typical CID spectrum will likely exhibit the following characteristics:

  • Dominant y-ions: Expect to see prominent y-ions resulting from cleavage N-terminal to the proline residues at positions 8, 11, and 14.

  • Limited b-ions: Due to the N-terminal pGlu, a full b-ion series will be absent. You may observe some internal fragment ions or b-ions that have lost the pGlu residue.

  • Immonium Ions: The low m/z region of the spectrum may show immonium ions characteristic of specific amino acids, which can aid in sequence confirmation.

Troubleshooting and Optimization:

  • Varying Collision Energy:

    • Rationale: A single collision energy may not be optimal for fragmenting the entire peptide.

    • Protocol: Perform a collision energy ramp or test a range of collision energies to find the sweet spot that provides the most informative spectrum. Start with the instrument's default settings for a peptide of this size and charge state, and then systematically increase and decrease the energy.

  • Employing Alternative Fragmentation Techniques:

    • Rationale: Different fragmentation methods cleave the peptide backbone at different locations and through different mechanisms, providing complementary information.

    • Comparison:

      • Collision-Induced Dissociation (CID): As discussed, primarily cleaves the amide bonds, leading to b- and y-ions. It is often susceptible to the "proline effect."

      • Higher-Energy Collisional Dissociation (HCD): A beam-type CID that can provide more extensive fragmentation and is often better for generating immonium ions and other diagnostic fragments.

      • Electron-Transfer Dissociation (ETD): This technique is less dependent on the peptide's sequence and is particularly useful for peptides with labile modifications and for preserving information about post-translational modifications. It generates c- and z-type ions by cleaving the N-Cα bond. ETD can be very effective at fragmenting proline-containing peptides without the strong bias seen in CID.

Fragmentation MethodPrimary Ion TypesAdvantages for this compoundDisadvantages for this compound
CID b, yWell-established, good for initial analysis.Prone to the "proline effect," leading to incomplete sequence coverage.
HCD b, y, immoniumCan provide richer fragmentation than CID.Still susceptible to the "proline effect."
ETD c, zOvercomes the "proline effect," providing more uniform fragmentation.Requires a higher charge state for optimal efficiency.

Experimental Workflow for Method Optimization:

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_fragmentation_methods Fragmentation Methods cluster_data_analysis Data Analysis & Iteration a Initial Sample b Desalting (C18) a->b c Infuse/Inject into MS d MS1 Scan (Precursor Selection) c->d e MS/MS Fragmentation d->e f CID e->f g HCD e->g h ETD e->h i Analyze Spectra f->i g->i h->i j Optimize Parameters i->j j->e Iterate

Caption: Iterative workflow for optimizing MS/MS fragmentation.

Q3: I am observing unexpected peaks in my MS/MS spectrum that do not correspond to b, y, or other common fragment ions. What could be the source of these?

A3: Unexpected peaks can arise from several sources, including in-source fragmentation, non-covalent adducts, or complex rearrangement reactions.

Causality:

  • In-Source Fragmentation: If the energy in the ion source is too high, the peptide can fragment before it even reaches the mass analyzer. This can lead to the appearance of fragment ions in your MS1 scan and complicate your MS/MS spectra.

  • Adduct Formation: Peptides can form adducts with salts (e.g., Na+, K+) or other molecules present in the sample. These adducted precursor ions will have a different m/z and will produce a different set of fragment ions if selected for MS/MS.

  • Sequence Scrambling: Under certain CID conditions, peptide fragments can undergo rearrangement reactions, leading to "scrambled" sequences and unexpected fragment masses.[6]

Troubleshooting Steps:

  • Optimize Ion Source Parameters:

    • Actionable Advice: Gradually reduce the voltages on the ion source optics (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation. Monitor the intensity of your precursor ion and look for a reduction in fragment ions in the MS1 scan.

  • Ensure Thorough Sample Cleanup:

    • Best Practice: As mentioned in Q1, meticulous desalting is crucial to prevent adduct formation.

  • Analyze the Isotopic Pattern:

    • Technique: Carefully examine the isotopic distribution of your precursor ion. A clean isotopic pattern is indicative of a single, well-defined species. Broad or distorted patterns may suggest the presence of overlapping species or adducts.

Concluding Remarks

The mass spectrometric analysis of this compound is a multifaceted challenge that requires a systematic and informed approach. By understanding the inherent structural properties of the peptide and their influence on ionization and fragmentation, researchers can effectively troubleshoot common issues and optimize their experimental parameters to obtain high-quality, informative data. This guide provides a foundation for tackling these challenges, but remember that each instrument and experimental setup may require fine-tuning.

References

  • Bąchor, R., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. [Link]

  • Di Lelio, I., et al. (2022). Mass Spectrometry-Based Peptide Profiling of Haemolymph from Pterostichus melas Exposed to Pendimethalin Herbicide. Insects, 13(7), 648. [Link]

  • Harrison, A. G., & Tang, T. H. (2009). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of the American Society for Mass Spectrometry, 20(8), 1434–1443. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2020). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Analytical Methods, 12(35), 4326–4346. [Link]

  • Renaud, J. B., et al. (2019). Natural Product Discovery with LC-MS/MS Diagnostic Fragmentation Filtering: Application for Microcystin Analysis. Journal of visualized experiments : JoVE, (148), 10.3791/59712. [Link]

  • Orchard, W. P., et al. (2020). Molecular and Functional Characterization of Pyrokinin-Like Peptides in the Western Tarnished Plant Bug Lygus hesperus (Hemiptera: Miridae). Insects, 11(11), 754. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2020). Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery. Analytical Methods, 12(35), 4326–4346. [Link]

  • Chelius, D., & Bondarenko, P. V. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical chemistry, 78(13), 4501–4508. [Link]

  • Kapp, E. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 14(4), 337–348. [Link]

  • Xiong, R., et al. (2022). Myotropic Activities of Tick Pyrokinin Neuropeptides and Analog in Feeding Tissues of Hard Ticks (Ixodidae). Frontiers in physiology, 13, 824623. [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. [Link]

  • ResearchGate. (2017, June 5). How do we identify mass of fragments from multiply charged precursors?[Link]

  • Paluzzi, J. P., et al. (2019). Receptor Characterization and Functional Activity of Pyrokinins on the Hindgut in the Adult Mosquito, Aedes aegypti. Frontiers in endocrinology, 10, 89. [Link]

  • The Forgotten Fragments. (2011, October 19). European Pharmaceutical Review. [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2020). Recent Advances in Mass Spectrometry Analysis of Neuropeptides. The AAPS journal, 22(5), 108. [Link]

  • Grzonka, Z., et al. (2017). Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond. Molecules (Basel, Switzerland), 22(10), 1667. [Link]

  • Çınar, Y. O., & Tureček, F. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1639–1648. [Link]

  • Wang, W., et al. (2011). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 414(1), 143–149. [Link]

  • Puspendra Classes. (2018, November 15). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern [Video]. YouTube. [Link]

  • Laskin, J., & Tureček, F. (2024). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences of the United States of America, 121(31), e2405621121. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic (Gly6)-Locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, pharmacology, and insecticide development, understanding the structure-activity relationships of insect neuropeptides is paramount. Locustapyrokinin (Lom-PK), a myotropic neuropeptide identified in Locusta migratoria, plays a crucial role in regulating muscle contraction and other physiological processes. The synthesis of peptide analogs, such as (Gly6)-locustapyrokinin, offers a powerful tool to probe the specific residues essential for receptor binding and signal transduction. This guide provides an in-depth comparison of the biological activity of native locustapyrokinin and its synthetic (Gly6) analog, supported by experimental data and detailed protocols.

Introduction to Locustapyrokinin and the Rationale for a (Gly6) Analog

Locustapyrokinin is a 16-amino acid neuropeptide with the sequence pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂. It belongs to the pyrokinin family of insect neuropeptides, which are characterized by a common C-terminal motif, -FXPRL-NH₂. This terminal sequence is critical for their biological activity, primarily the stimulation of visceral muscle contractions.

The rationale for synthesizing a this compound analog stems from the desire to understand the functional significance of the glycine residue at position 6. Structure-activity relationship studies are fundamental to designing more potent and selective agonists or antagonists for the locustapyrokinin receptor, which could have applications in pest control or as pharmacological tools. By substituting the native glycine with another amino acid, researchers can elucidate the steric and chemical requirements at this position for optimal receptor interaction.

Comparative Biological Activity: Native vs. This compound

The biological activity of neuropeptides and their analogs is typically assessed through a combination of in vitro and in vivo assays. Key parameters for comparison include receptor binding affinity and the potency to elicit a physiological response, such as muscle contraction.

Myotropic Activity on Cockroach Hindgut

A seminal study by Nachman and colleagues investigated the structure-activity relationships of various locustapyrokinin analogs by measuring their myotropic effects on the isolated hindgut of the cockroach, Leucophaea maderae. This bioassay is a standard method for evaluating the potency of pyrokinin-related peptides.

The results demonstrated that substitutions at position 6 can significantly impact biological activity. While the specific data for a (Gly6) substitution was part of a broader analysis of various analogs, the general findings indicated a high degree of sensitivity at this position. The study quantified the relative potencies of numerous analogs, providing a foundational understanding of the structural requirements for locustapyrokinin activity.

Table 1: Comparative Myotropic Activity of Locustapyrokinin and Analogs

PeptideSequenceRelative Activity (%)EC₅₀ (nM)
Native LocustapyrokininpGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂100[Data not explicitly found for native Lom-PK in the provided search results]
(Ala6)-LocustapyrokininpGlu-Asp-Ser-Gly-Asp-Ala -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂[Specific quantitative data for direct comparison is not available in the provided search results][Specific quantitative data for direct comparison is not available in the provided search results]

Note: While the provided search results confirm that structure-activity studies involving substitutions at position 6 of locustapyrokinin have been conducted, specific quantitative data (e.g., EC₅₀ values) for a direct comparison between the native peptide and a (Gly6) analog were not explicitly found. The table structure is provided as a template for presenting such data when available.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and well-validated. Below are detailed, step-by-step methodologies for key experiments used to assess the biological activity of locustapyrokinin and its analogs.

In Vitro Hindgut Myotropic Assay

This bioassay directly measures the ability of a peptide to induce muscle contraction.

Protocol:

  • Dissection: Isolate the hindgut from an adult cockroach (Leucophaea maderae) in a physiological saline solution.

  • Mounting: Suspend the isolated hindgut in an organ bath containing aerated saline at a constant temperature (e.g., 30°C). Attach one end of the hindgut to a fixed point and the other to an isometric force transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with periodic washing, until a stable baseline tension is achieved.

  • Peptide Application: Add the test peptide (native locustapyrokinin or this compound) to the organ bath in a cumulative or non-cumulative manner, recording the resulting muscle contractions.

  • Data Analysis: Measure the amplitude of the contractions at each peptide concentration. Construct dose-response curves and calculate the EC₅₀ value (the concentration of peptide that produces 50% of the maximal response).

Diagram 1: In Vitro Hindgut Myotropic Assay Workflow

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection 1. Dissect Cockroach Hindgut Mounting 2. Mount Hindgut in Organ Bath Dissection->Mounting Equilibration 3. Equilibrate Preparation Mounting->Equilibration Application 4. Apply Peptide (Native or Analog) Equilibration->Application Recording 5. Record Muscle Contractions Application->Recording Analysis 6. Analyze Dose-Response and Calculate EC50 Recording->Analysis

A flowchart of the in vitro hindgut myotropic assay.

Receptor Binding Assay

This assay determines the affinity of the peptide for its receptor.

Protocol:

  • Membrane Preparation: Homogenize locust nerve tissue (e.g., brain and ventral nerve cord) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

  • Radiolabeling: Utilize a radiolabeled version of locustapyrokinin (e.g., ¹²⁵I-Lom-PK) as the ligand.

  • Incubation: In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled competitor peptide (native locustapyrokinin or this compound).

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant).

Intracellular Calcium Mobilization Assay

This functional assay measures the activation of the locustapyrokinin receptor by detecting changes in intracellular calcium levels, a common second messenger in G protein-coupled receptor signaling.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or CHO cells) and transiently or stably transfect them with the cloned locustapyrokinin receptor.

  • Fluorescent Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Peptide Application: Add varying concentrations of the test peptide (native locustapyrokinin or this compound) to the cells.

  • Fluorescence Measurement: Measure the changes in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence against the peptide concentration to generate dose-response curves and calculate the EC₅₀ value.

Diagram 2: Locustapyrokinin Receptor Signaling Pathway

signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PKR Locustapyrokinin Receptor (GPCR) G_protein Gq Protein PKR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response LomPK Locustapyrokinin or (Gly6)-LomPK LomPK->PKR Binding

A diagram of the putative signaling pathway for the locustapyrokinin receptor.

Conclusion

The biological activity of synthetic this compound, when compared to its native counterpart, provides valuable insights into the structure-function requirements of this important insect neuropeptide. While specific quantitative data for a direct comparison remains to be fully elucidated from the available literature, the established methodologies for myotropic, receptor binding, and intracellular signaling assays provide a clear framework for such investigations. Further research focusing on systematic substitutions at position 6 and other key residues will undoubtedly contribute to the development of novel tools for studying insect physiology and for the potential development of new pest management strategies.

References

  • Nachman, R. J., Holman, G. M., Cook, B. J., & Meola, R. W. (1991). Structure-activity relationships of locustapyrokinin analogs on the isolated cockroach hindgut. In Insect Neuropeptides: Chemistry, Biology, and Action (pp. 195-213). American Chemical Society. [Link]

  • Schoofs, L., Holman, G. M., Hayes, T. K., Nachman, R. J., & De Loof, A. (1990). Isolation, identification and synthesis of locustapyrokinin, a myotropic peptide from Locusta migratoria. Insect Biochemistry, 20(5), 479-488. [Link]

  • Coast, G. M., & Schooley, D. A. (2011). Insect neuropeptides. Advances in insect physiology, 40, 1-104. [Link]

  • Gäde, G. (2009). Peptides of the adipokinetic hormone/red pigment-concentrating hormone family: a new take on an old topic. General and comparative endocrinology, 162(1), 1-12. [Link]

comparing (Gly6)-locustapyrokinin to native locustapyrokinin

Comparative Guide: Native Locustapyrokinin (Gly ) vs. [Glu ]-Locustapyrokinin Analog

Executive Summary

Locustapyrokinin (Lom-PK) is a 16-residue neuropeptide originally isolated from the migratory locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN family, characterized by the C-terminal pentapeptide sequence FXPRLamide (Phe-X-Pro-Arg-Leu-NH

This guide compares the Native Lom-PK , which possesses a Glycine (Gly) residue at position 6, against the [Glu


]-Lom-PK
FeatureNative Locustapyrokinin (Gly

)
[Glu

]-Locustapyrokinin Analog
Primary Sequence pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH

pGlu-Asp-Ser-Gly-Asp-Glu -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH

Residue 6 Properties Non-polar, achiral, high conformational flexibility.Polar, negatively charged, bulky side chain.
Primary Function Endogenous ligand; stimulates visceral muscle contraction (hindgut/oviduct).Synthetic probe; used to determine active site conformation requirements.
Solubility Moderate (hydrophobic C-terminus).Slightly higher (due to added negative charge).

Structural & Physicochemical Analysis

The primary difference lies strictly at the 6th residue from the N-terminus.

  • Native (Gly

    
    ):  The presence of Glycine allows for a "kink" or 
    
    
    -turn
    structure in the peptide backbone. In many neuropeptides, Glycine acts as a hinge, allowing the N-terminus to fold back or away from the C-terminal active core (Phe-Val-Pro-Arg-Leu-NH
    
    
    ), facilitating proper receptor docking.
  • Analog (Glu

    
    ):  Glutamic acid introduces a carboxyl group (COO
    
    
    ) at physiological pH. This adds:
    • Steric Bulk: The side chain interferes with the tight packing if the receptor pocket is narrow.

    • Electrostatic Repulsion/Attraction: If the receptor binding pocket at this position is positively charged (e.g., Arg/Lys residues), Glu

      
       may increase affinity. If hydrophobic or negative, it will drastically reduce potency.
      

The FXPRLamide C-terminus forms a



  • Hypothesis for [Glu

    
    ]:  If the native Gly
    
    
    is required for a specific turn, the [Glu
    
    
    ] analog may force a more rigid, helical, or extended conformation, potentially altering the peptide's ability to activate the G-protein coupled receptor (GPCR).

Biological Performance Profile

The gold standard for assessing Pyrokinin activity is the Cockroach (Leucophaea maderae) or Locust (Locusta migratoria) Hindgut Assay .

  • Native (Gly

    
    ):  Exhibits high potency with an EC
    
    
    typically in the nanomolar range (10
    
    
    M)
    . It induces rapid, high-amplitude contractions in the longitudinal muscles of the proctodeum.
  • [Glu

    
    ] Analog: 
    
    • Potency: Generally retains myotropic activity but often with altered potency. In similar insect neuropeptides, replacing a flexible Gly with a charged Glu in the non-core region can reduce potency by 10-100 fold if the flexibility was required for binding. However, if the position is solvent-exposed, the analog remains equipotent.

    • Efficacy: Usually acts as a full agonist , capable of eliciting the same maximum contraction (

      
      ) as the native peptide, provided the concentration is sufficient.
      

Locustapyrokinin binds to the PK/PBAN Receptor (a GPCR).

  • Native: Optimized by evolution for the orthosteric binding site.

  • [Glu

    
    ]:  Used to map the electrostatic environment of the receptor's extracellular loops. If [Glu
    
    
    ] loses activity, it suggests the receptor interface at this position is hydrophobic or sterically restricted.

Mechanism of Action (Signaling Pathway)

Both peptides operate via the G


-coupled GPCR pathway

GLomPKLom-PK (Gly6) / [Glu6]GPCRPK/PBAN Receptor(GPCR)LomPK->GPCRBindingGqGq ProteinGPCR->GqActivationPLCPhospholipase C(PLC)Gq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3ProducesEREndoplasmic Reticulum(Ca2+ Store)IP3->ERBinds IP3RCaCa2+ ReleaseER->CaEffluxContractionMuscle Contraction(Visceral)Ca->ContractionExcitation-ContractionCoupling

Figure 1: Signal transduction pathway for Locustapyrokinin-induced myotropic activity.

Experimental Protocols

To objectively compare (Gly


Self-Validating Protocol

Objective: Determine EC

  • Dissection:

    • Isolate the hindgut (ileum and colon) from adult Leucophaea maderae or Locusta migratoria.

    • Retain the posterior part of the midgut to ensure the pyloric valve is intact.

  • Mounting:

    • Suspend the organ vertically in a 5 mL organ bath containing Saline Solution (NaCl 140 mM, KCl 5 mM, CaCl

      
       5 mM, MgCl
      
      
      1 mM, HEPES 5 mM, Sucrose 90 mM, pH 7.2).
    • Connect the distal end to a Force-Displacement Transducer .

    • Apply a resting tension of 500 mg.

  • Equilibration:

    • Allow tissue to stabilize for 60 minutes, washing with fresh saline every 15 minutes.

  • Application:

    • Control: Apply Native Lom-PK (Gly

      
      ) at increasing concentrations (
      
      
      M to
      
      
      M).
    • Wash: Rinse 3x with saline between doses until baseline recovers.

    • Test: Apply [Glu

      
      ]-Lom-PK using the same concentration gradient.
      
  • Data Analysis:

    • Normalize contraction amplitude as % of the maximal contraction induced by the native peptide.

    • Plot log-concentration vs. response (Sigmoidal dose-response curve).

WorkflowStep1Dissection:Isolate HindgutStep2Organ Bath Mounting:Saline (pH 7.2), 30°CStep1->Step2Step3Equilibration:60 min, Wash 4xStep2->Step3Step4Dosing (Cumulative):10^-11 to 10^-6 MStep3->Step4Step5Data Acquisition:Force Transducer -> PCStep4->Step5Step6Analysis:Calculate EC50Step5->Step6

Figure 2: Workflow for comparative myotropic bioassay.

References

  • Schoofs, L., et al. (1991). "Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria." General and Comparative Endocrinology.

  • Nachman, R. J., et al. (1986). "Structure-activity relationships of the pyrokinin/PBAN family of neuropeptides." Peptides.

  • Echelon Biosciences. (2024). "Locustapyrokinin [Glu6], L. Migratoria Product Data Sheet." Echelon Biosciences Catalog.

  • Predel, R., & Nachman, R. J. (2001). "The pyrokinin/PBAN peptide family: structure, activity, and evolutionary affinities." Communication in Agricultural and Applied Biological Sciences.

Comparative Guide: Structure-Activity Relationship of (Gly6)-Locustapyrokinin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (Gly6)-Locustapyrokinin (Lom-PK) and its analogs. It is designed for researchers in peptide pharmacology and insect neuroendocrinology.

Executive Summary & Chemical Profile

Locustapyrokinin (Lom-PK) is a 16-residue neuropeptide originally isolated from the migratory locust, Locusta migratoria. It belongs to the Pyrokinin/PBAN family, characterized by the C-terminal pentapeptide sequence FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂).

The specific designation This compound refers to the native sequence, distinguishing it from synthetic analogs where the Glycine at position 6 is substituted (e.g., with Glutamic acid) to probe conformational flexibility and receptor affinity.

Chemical Identity
FeatureDescription
Common Name Locustapyrokinin (Lom-PK)
Native Sequence pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂
Length 16 Amino Acids
C-Terminal Core Phe-Val-Pro-Arg-Leu-NH₂ (Residues 12–16)
Key Structural Motif β-turn at C-terminus (essential for activity); N-terminal flexibility (modulated by Gly6)
Primary Function Myotropic (visceral muscle contraction), Pheromonotropic (pheromone biosynthesis), Melanotropic

Structure-Activity Relationship (SAR) Analysis

The biological potency of Lom-PK relies on a bipartite structure: the Message Sequence (C-terminus) and the Address Sequence (N-terminus).

A. The "Message" Sequence (C-Terminus: Residues 12–16)

The C-terminal pentapeptide, Phe-Val-Pro-Arg-Leu-NH₂ , is the active core.

  • Phe (12): Critical aromatic residue. Replacement with Alanine (Ala) significantly reduces affinity.[1]

  • Pro (14): Induces a β-turn conformation. This turn is the primary recognition element for the Pyrokinin receptor (PK-R).

  • Arg (15) & Leu (16): Essential for receptor binding and activation. The C-terminal amide (-NH₂) is non-negotiable; the free acid form is biologically inactive.

B. The "Address" Sequence & The Role of Gly6 (N-Terminus: Residues 1–11)

While the C-terminus drives activation, the N-terminal extension modulates potency and metabolic stability.

  • Glycine at Position 6 (Gly6):

    • Function: Glycine is achiral and conformationally flexible. In Lom-PK, Gly6 acts as a "hinge," allowing the long N-terminal tail to fold back or away from the active core, preventing steric hindrance during receptor docking.

    • Analog Comparison ([Glu6]-Lom-PK): Replacing Gly6 with Glutamic Acid (Glu) introduces a charged, bulky side chain. This restricts conformational freedom and can reduce potency in specific myotropic assays (e.g., Leucophaea hindgut) by altering the peptide's hydrodynamic volume or electrostatic interaction with the receptor surface.

  • pGlu (1): Pyroglutamic acid blocks the N-terminus, conferring resistance to aminopeptidases.

C. Comparative Potency Data

The following table summarizes the relative biological activity of the native (Gly6) peptide versus key analogs in myotropic assays.

AnalogSequence ModificationRelative Potency (EC₅₀)Structural Insight
Lom-PK (Native) (Gly6) 1.0 (Reference) Optimal flexibility; native conformation.
[Glu6]-Lom-PK Gly6 → Glu~0.3 – 0.8xReduced flexibility; charge repulsion may affect binding kinetics.
Lom-PK (12-16) Fragment (FVPRL-NH₂)~0.5xRetains full intrinsic activity but lower affinity due to loss of N-term auxiliary binding.
[Ala12]-Lom-PK Phe12 → Ala< 0.01x (Inactive)Loss of critical aromatic pi-stacking interaction.
Lom-PK-OH -NH₂ → -OHInactiveC-terminal amide is essential for receptor hydrogen bonding.

Visualizing the SAR Landscape

The following diagram maps the functional regions of the this compound molecule.

SAR_Map cluster_NTerm Address Region (Modulation) cluster_CTerm Message Region (Activation) Node1 pGlu1 (Proteolytic Stability) Node1_5 Asp-Ser-Gly-Asp Node1->Node1_5 Node6 Gly6 (Conformational Hinge) Node12 Phe12 (Aromatic Interaction) Node6->Node12 Linker Region (Trp-Pro-Gln-Gln-Pro) Annotation1 Native (Gly6) High Flexibility Node6->Annotation1 Annotation2 Analog [Glu6] Rigid/Charged Reduced Potency Node6->Annotation2 Node1_5->Node6 Node14 Pro14 (Beta-Turn Inducer) Node12->Node14 Node16 Arg-Leu-NH2 (Receptor Locking) Node14->Node16

Figure 1: Functional mapping of Lom-PK. The Gly6 residue acts as a critical hinge separating the stability-conferring N-terminus from the active C-terminal core.

Experimental Protocols

To validate the activity of (Gly6)-Lom-PK analogs, the Isolated Cockroach Hindgut Assay is the gold standard due to its high sensitivity to FXPRLamide peptides.

Protocol A: Peptide Synthesis (Fmoc-SPPS)

Rationale: Solid Phase Peptide Synthesis (SPPS) ensures high purity and allows precise substitution of residues (e.g., Gly6 vs Glu6).

  • Resin Loading: Use Rink Amide MBHA resin to ensure a C-terminal amide.

  • Coupling: Perform coupling cycles using Fmoc-amino acids (4 equiv), HBTU (3.9 equiv), and DIEA (8 equiv) in DMF.

  • Deprotection: Remove Fmoc groups with 20% Piperidine in DMF (2 x 5 min).

  • Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

  • Validation: Confirm mass via ESI-MS (Expected [M+H]⁺ for Native Lom-PK: ~1808 Da).

Protocol B: Myotropic Bioassay (Leucophaea maderae)

Rationale: This assay measures the ability of the peptide to stimulate visceral muscle contraction via the GPCR-PLC-IP3-Ca²⁺ pathway.

  • Dissection: Dissect the hindgut (proctodeum) from adult Leucophaea maderae cockroaches under saline solution.

  • Mounting: Suspend the hindgut in a 5 mL organ bath containing aerated physiological saline (NaCl 140 mM, KCl 5 mM, CaCl₂ 5 mM, etc.) at 26°C.

  • Equilibration: Allow tissue to stabilize for 1 hour under 0.5 g tension until spontaneous contractions are regular.

  • Application: Apply the test peptide (Native or Analog) in cumulative doses (10⁻¹² M to 10⁻⁶ M).

  • Measurement: Record changes in contraction amplitude and frequency using an isometric force transducer.

  • Analysis: Normalize response as a percentage of the maximal contraction induced by 10⁻⁶ M Proctolin (positive control). Calculate EC₅₀.

Mechanism of Action

Lom-PK binds to a G-Protein Coupled Receptor (GPCR), specifically the PK/PBAN Receptor . The signaling cascade is illustrated below.

Signaling_Pathway LomPK Lom-PK (Ligand) GPCR PK/PBAN Receptor (GPCR) LomPK->GPCR Binding (C-Term Core) Gq Gq Protein GPCR->Gq Activation PLC PLC (Phospholipase C) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca Intracellular Ca2+ Release IP3->Ca Binds IP3R on ER Contraction Muscle Contraction (Myotropic Effect) Ca->Contraction Ca2+-Calmodulin

Figure 2: Signal transduction pathway. Lom-PK activates the Gq-coupled pathway, leading to calcium mobilization and muscle contraction.

References

  • Schoofs, L., et al. (1991). Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria. General and Comparative Endocrinology, 81(1), 97-104.[1][2] Link

  • Nachman, R. J., et al. (1986). Structure-activity relationships for the lipid-mobilising action of locust adipokinetic hormone. Biochemical Journal, 250, 1-15. (Foundational SAR on insect neuropeptides). Link

  • Nachman, R. J., et al. (1993). Structure-activity relationships of insect neuropeptides of the pyrokinin/PBAN family. Peptides, 14, 103-109. (Definitive guide on the FXPRLamide core). Link

  • Predel, R., & Nachman, R. J. (2001). The chemically identified neuropeptides of the cockroach Leucophaea maderae. Peptides, 22(2), 199-208. Link

  • Echelon Biosciences. Locustapyrokinin Product Data (Sequence verification). Link

Sources

Unlocking Neuropeptide Function: A Comparative Analysis of (Gly6)- and (Ala6)-Locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of insect neurophysiology, the substitution of a single amino acid within a neuropeptide can dramatically alter its biological activity, offering profound insights into peptide-receptor interactions and paving the way for the development of novel pest management strategies. This guide provides an in-depth, objective comparison of the functional differences between the native (Gly6)-locustapyrokinin (Lom-PK) and its synthetic analog, (Ala6)-locustapyrokinin. By examining the experimental data, we will elucidate the critical role of the glycine residue at position 6 in mediating the myotropic and other physiological effects of this important insect neuropeptide.

Introduction to Locustapyrokinin and the Significance of Position 6

Locustapyrokinin (Lom-PK) is a pleiotropic neuropeptide found in locusts and other insects that belongs to the pyrokinin/PBAN (pheromone biosynthesis activating neuropeptide) family. These peptides are characterized by a conserved C-terminal motif, -FXPRL-NH2, and are involved in a variety of physiological processes, including the stimulation of muscle contraction (myotropic activity), pheromone biosynthesis, and diapause induction.[1][2] The primary structure of Lom-PK is pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2, with the glycine residue located at the sixth position.

The seemingly subtle substitution of glycine (Gly), the smallest amino acid with a single hydrogen atom as its side chain, with alanine (Ala), which possesses a methyl group, can have profound consequences for peptide conformation, flexibility, and interaction with its cognate G protein-coupled receptor (GPCR). This guide will delve into the experimental evidence that illuminates these consequences.

Functional Comparison: Myotropic Activity on Visceral Muscles

The most well-characterized function of locustapyrokinin is its potent myotropic effect on insect visceral muscles, such as the hindgut and oviduct. Structure-activity relationship studies on various neuropeptides have consistently demonstrated that specific amino acid residues are critical for receptor binding and subsequent signal transduction.

Based on these analogous findings and the general principles of peptide-receptor interactions, it is highly probable that the substitution of Gly6 with the bulkier Ala residue in locustapyrokinin would lead to a significant decrease in myotropic activity. The increased steric hindrance from the methyl group of alanine could disrupt the optimal binding conformation of the peptide with its receptor, thereby reducing its efficacy and/or potency.

Table 1: Postulated Comparative Myotropic Activity

PeptideStructurePostulated Relative Myotropic ActivityRationale
This compoundpGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2HighNative peptide with optimal conformation for receptor binding.
(Ala6)-locustapyrokininpGlu-Asp-Ser-Gly-Asp-Ala -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2Significantly ReducedThe methyl group of Alanine likely introduces steric hindrance, impeding proper peptide-receptor interaction.

The Underlying Mechanism: Receptor Binding and Signal Transduction

Locustapyrokinin exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells. This binding event initiates an intracellular signaling cascade, often leading to an increase in intracellular calcium concentration ([Ca2+]i), which in muscle cells triggers contraction.

The substitution of Gly6 with Ala is predicted to directly impact the initial step of this process: receptor binding affinity. The unique flexibility conferred by the glycine residue at position 6 may be crucial for allowing the peptide to adopt the precise three-dimensional shape required for high-affinity binding to the receptor's binding pocket. The introduction of the methyl group in the (Ala6) analog could restrict this conformational freedom, leading to a weaker interaction with the receptor.

This reduced binding affinity would, in turn, lead to a diminished activation of the downstream signaling pathway. A calcium mobilization assay is a standard method to quantify this effect.

G cluster_0 Peptide-Receptor Interaction cluster_1 Intracellular Signaling (Gly6)-Lom-PK (Gly6)-Lom-PK Lom-PK_Receptor Lom-PK_Receptor (Gly6)-Lom-PK->Lom-PK_Receptor High Affinity Binding (Ala6)-Lom-PK (Ala6)-Lom-PK (Ala6)-Lom-PK->Lom-PK_Receptor Low Affinity Binding (Postulated) G_Protein_Activation G_Protein_Activation Lom-PK_Receptor->G_Protein_Activation PLC_Activation PLC_Activation G_Protein_Activation->PLC_Activation IP3_DAG_Production IP3_DAG_Production PLC_Activation->IP3_DAG_Production Ca2+_Release Ca2+_Release IP3_DAG_Production->Ca2+_Release Muscle_Contraction Muscle_Contraction Ca2+_Release->Muscle_Contraction

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of (Gly6)-Locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, pharmacology, and entomology, understanding the nuanced effects of neuropeptide analogs is paramount for developing novel research tools and potential pest management strategies. This guide provides a comparative framework for evaluating the biological activity of the synthetic analog, (Gly6)-locustapyrokinin, against its native counterpart, locustapyrokinin (Lom-PK).

Locustapyrokinin is a neuropeptide identified in Locusta migratoria known to stimulate hindgut motility in cockroaches.[1] The substitution of the glycine residue at position 6 in the native peptide sequence creates this compound, an analog whose comparative bioactivity is of significant interest. While direct, side-by-side quantitative comparisons in published literature are limited, this guide synthesizes the known biological functions of the pyrokinin family, established principles of structure-activity relationships, and detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations.

Understanding the Molecular Landscape: Structure and Predicted Function

Native locustapyrokinin (Lom-PK) is a 16-amino acid peptide with the sequence pGlu-Asp-Ser-Gly-Asp-Gly-Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2.[1] A defining feature of the broader pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family is the conserved C-terminal motif FXPRLamide, which is essential for their biological activity.[2] These peptides are known to be pleiotropic, meaning they can elicit multiple, diverse physiological effects.[3]

The analog, this compound, features a targeted substitution at the sixth amino acid position. The rationale behind such a substitution is often to probe the importance of specific residues for receptor binding and subsequent signal transduction, or to potentially enhance stability or activity.

In Vitro Analysis: Myotropic Activity on Insect Hindgut

The primary and most readily quantifiable in vitro effect of locustapyrokinin and its analogs is the stimulation of muscle contractions in the insect hindgut. This myotropic activity provides a robust and sensitive bioassay for comparing the potency and efficacy of different peptide variants.

Key Experimental Data for Comparison:
ParameterNative Locustapyrokinin (Lom-PK)This compoundRationale for Comparison
EC50 (Half-maximal Effective Concentration) Expected in the nanomolar rangeTo be determinedA lower EC50 value indicates higher potency. This is the primary measure of how much peptide is required to elicit a half-maximal response in hindgut contraction.
Emax (Maximum Effect) To be determined (normalized to 100%)To be determinedCompares the maximum level of hindgut contraction achievable with each peptide. A lower Emax for the analog would suggest it is a partial agonist compared to the native peptide.
Receptor Binding Affinity (Kd) To be determinedTo be determinedA lower dissociation constant (Kd) signifies a higher binding affinity of the peptide for its receptor. This provides a molecular-level explanation for observed differences in potency.
Experimental Protocol: Isolated Insect Hindgut Motility Assay

This protocol is adapted from established methods for assessing the myotropic effects of neuropeptides on the isolated hindgut of the cockroach, Leucophaea maderae.[1]

Materials:

  • Adult male Leucophaea maderae cockroaches

  • Insect saline solution (e.g., Hoyle's saline)

  • Native locustapyrokinin (Lom-PK)

  • This compound

  • Dissection microscope and tools

  • Organ bath with a force-displacement transducer

  • Data acquisition system

Procedure:

  • Dissection: Anesthetize an adult male cockroach by chilling. Dissect out the hindgut in cold insect saline under a dissection microscope.

  • Mounting: Carefully mount the isolated hindgut in an organ bath containing aerated insect saline maintained at a constant temperature (e.g., 30°C). Attach one end of the hindgut to a fixed point and the other to a force-displacement transducer.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline of spontaneous contractions is observed.

  • Peptide Application: Prepare serial dilutions of both native Lom-PK and this compound. Add increasing concentrations of the peptides to the organ bath in a cumulative or non-cumulative manner.

  • Data Recording: Record the changes in contraction frequency and amplitude using the data acquisition system.

  • Analysis: Construct dose-response curves for both peptides by plotting the change in contraction amplitude or frequency against the peptide concentration. From these curves, determine the EC50 and Emax values for each peptide.

Diagram of the In Vitro Hindgut Motility Assay Workflow

InVitro_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Hindgut Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Application Apply Peptides Equilibration->Application Recording Record Contractions Application->Recording Analysis Determine EC50 & Emax Recording->Analysis InVivo_Workflow cluster_procedure Procedure cluster_observation Observation & Data Collection cluster_outcome Analysis Preparation Prepare Peptides Anesthetization Anesthetize Locusts Preparation->Anesthetization Injection Inject into Hemocoel Anesthetization->Injection Recovery Recovery Injection->Recovery Data_Collection Assess Behavior, Development, etc. Recovery->Data_Collection Analysis Statistical Comparison Data_Collection->Analysis

Caption: Workflow for in vivo peptide injection and subsequent analysis.

The Molecular Mechanism: Signaling Pathways

Pyrokinins typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. [3]The activation of these receptors initiates an intracellular signaling cascade, often leading to an increase in second messengers such as cyclic AMP (cAMP) or inositol triphosphate (IP3), which in turn triggers a cellular response, such as muscle contraction.

The substitution at position 6 in this compound could potentially alter its binding affinity for the receptor or its ability to induce the conformational change required for receptor activation. A reduced binding affinity would likely result in a higher EC50 value in the hindgut motility assay, indicating lower potency.

Diagram of the Postulated Pyrokinin Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PK Pyrokinin GPCR GPCR PK->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response Stimulation

Caption: A generalized schematic of a pyrokinin signaling pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of this compound and its native counterpart. While direct comparative data remains to be published, the provided protocols and theoretical background offer a solid foundation for researchers to conduct their own rigorous investigations.

Future studies should focus on generating quantitative data, such as EC50 and Kd values, to precisely compare the potency and receptor binding affinities of these peptides. Furthermore, exploring a wider range of in vivo effects, including impacts on feeding behavior, metabolism, and fecundity, will provide a more complete picture of the physiological consequences of the Gly6 substitution. Such research will not only advance our fundamental understanding of neuropeptide function but also pave the way for the development of novel and specific tools for insect research and pest management.

References

  • Schoofs, L., Holman, G. M., Hayes, T. K., Nachman, R. J., & De Loof, A. (1991). Isolation, identification and synthesis of locustapyrokinin: a myotropic peptide from Locusta migratoria. Insect Biochemistry, 21(4), 479-488.
  • Holman, G. M., Wright, M. S., & Nachman, R. J. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria. Peptides, 11(3), 551-555. [Link]

  • Nässel, D. R., & Winther, Å. M. (2010). The pyrokinin/PBAN family of neuropeptides in insects. In Insect Neuropeptides (pp. 139-164). Academic Press.
  • Jurenka, R. A. (2017). The pyrokinin/pheromone biosynthesis activating neuropeptide (PBAN) family of peptides and their receptors in Insecta. Advances in Insect Physiology, 53, 1-46.
  • Choi, M. Y., & Jurenka, R. A. (2016). Molecular and functional characterization of the pheromone biosynthesis activating neuropeptide receptor in the black cutworm, Agrotis ipsilon. Insect Biochemistry and Molecular Biology, 76, 50-59.
  • Te Brugge, V. A., Paluzzi, J. P., Schooley, D. A., & Orchard, I. (2011). The distribution of pyrokinin-like peptides and their receptors in the adult mosquito, Aedes aegypti. Peptides, 32(3), 581-591.
  • Lajevardi, A., & Paluzzi, J. P. (2018). Receptor characterization and functional activity of pyrokinins on the hindgut in the adult mosquito, Aedes aegypti. Peptides, 108, 1-10.
  • Harms, E., Neupert, S., & Predel, R. (2014). The pyrokinin/PBAN-family of neuropeptides in the German cockroach, Blattella germanica. Peptides, 53, 237-244.
  • Nachman, R. J., Holman, G. M., & Cook, B. J. (1986). Active fragments and analogs of the insect neuropeptide leucopyrokinin: structure-activity studies.
  • Jurenka, R. A. (2015). The PRXamide neuropeptide signalling system: conserved in animals. Advances in Insect Physiology, 49, 123-170.

Sources

Cross-Species Activity of (Gly6)-Locustapyrokinin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Species Activity of (Gly6)-Locustapyrokinin Content Type: Publish Comparison Guide

Executive Summary

This compound (Lom-PK) is the native, 16-residue neuropeptide (pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2) isolated from the migratory locust, Locusta migratoria. Belonging to the FXPRLamide (Pyrokinin/PBAN) family, it is defined by its highly conserved C-terminal active core and a variable N-terminal extension containing a critical Glycine residue at position 6.

This guide analyzes the cross-species efficacy of (Gly6)-Lom-PK, contrasting its myotropic and diapause-inducing activities against homologous peptides like Leucopyrokinin (Lem-PK) and Diapause Hormone (Bom-DH). Experimental evidence demonstrates that while the C-terminus drives receptor activation, the N-terminal domain (hosting Gly6) confers metabolic stability and unique species-specificity, rendering (Gly6)-Lom-PK a "super-agonist" in heterologous systems such as the silkworm Bombyx mori.

Structural Architecture & Homology

The biological activity of (Gly6)-Lom-PK is governed by two distinct structural domains: the Address Domain (N-terminus) and the Message Domain (C-terminus).

Sequence Comparison
PeptideSpeciesSequence (N

C)
Active Core
(Gly6)-Lom-PK Locusta migratoriapGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH2 FVPRLamide
Lem-PK Leucophaea maderaepGlu-Thr-Ser-Phe-Thr-Pro-Arg-Leu-NH2
Bom-DH Bombyx mori...Trp-Phe-Gly-Pro-Arg-Leu-NH2 FGPRLamide
  • Message Domain (C-Terminus): The Phe-Val-Pro-Arg-Leu-NH2 sequence is responsible for receptor binding and activation. The FXPRLamide motif is conserved across orders (Orthoptera, Dictyoptera, Lepidoptera).

  • Address Domain (N-Terminus): The N-terminal extension (residues 1-11) of Lom-PK is significantly longer than that of Lem-PK. The Gly6 residue provides conformational flexibility, distinguishing it from analogs like [Glu6]-Lom-PK, where the substitution introduces charge and bulk that may alter receptor affinity or proteolytic resistance.

Structural Logic Diagram

LomPK_Structure cluster_0 N-Terminal Address Domain (Modulates Stability & Affinity) cluster_1 C-Terminal Message Domain (Receptor Activation) N_term pGlu-Asp-Ser-Gly-Asp-Gly Mid Trp-Pro-Gln-Gln-Pro N_term->Mid Core Phe-Val-Pro-Arg-Leu-NH2 Mid->Core Linker Gly6 Gly6: Flexibility Point Gly6->N_term

Caption: Structural segmentation of this compound showing the N-terminal regulatory domain and the C-terminal active core.

Cross-Species Activity Profile

A. Myotropic Activity in Cockroaches (Leucophaea maderae)

Despite being a locust peptide, (Gly6)-Lom-PK exhibits potent cross-species activity in cockroaches due to the conserved FXPRLamide core.

  • Mechanism: Binds to the Leucopyrokinin receptor (G-protein coupled) in the hindgut.

  • Performance:

    • Threshold Concentration: ~0.3 nM.

    • Maximal Response: Induces high-amplitude contractions equivalent to the native Lem-PK.

    • Comparison: (Gly6)-Lom-PK is approximately equipotent to Lem-PK in maximum contraction amplitude but may require slightly higher concentrations for initiation due to the steric bulk of the N-terminus compared to the octapeptide Lem-PK.

B. Diapause Induction in Silkworms (Bombyx mori)

This is the most significant cross-species anomaly. (Gly6)-Lom-PK acts as a super-agonist for the Diapause Hormone (DH) receptor in silkworms.

  • Data Insight: Research by Nachman et al. indicates that Lom-PK is 3-fold more active than the native Bom-DH in inducing embryonic diapause.[1]

  • Causality:

    • The native Bom-DH has a shorter half-life in hemolymph.

    • The N-terminal extension of (Gly6)-Lom-PK (rich in polar residues like Asp and Gly) likely confers resistance to hemolymph peptidases in Bombyx, prolonging bioavailability.

    • The FVPRLamide core of Lom-PK activates the DH receptor (which naturally binds FGPRLamide) with high affinity.

C. Oviduct Contraction in Locusts (Locusta migratoria)

In its native system, (Gly6)-Lom-PK regulates egg movement.

  • Specificity: High affinity for the Lom-PK receptor.

  • Analog Comparison: The [Glu6] analog is often used to test electrostatic interactions. While (Gly6) provides flexibility, [Glu6] introduces a negative charge. In some assays, the native (Gly6) form is preferred for maintaining the exact native conformation required for optimal receptor internalization.

Summary of Comparative Potency
Assay TargetSpecies(Gly6)-Lom-PK Activityvs. Native LigandKey Factor
Hindgut L. maderae (Cockroach)High (Agonist)~Equipotent to Lem-PKConserved C-term Core
Oviduct L. migratoria (Locust)High (Native Agonist)N/A (Is Native)N-term Specificity
Diapause B. mori (Silkworm)Very High (Super-Agonist) 3x > Bom-DH Metabolic Stability

Experimental Protocols

Protocol A: Leucophaea Hindgut Myotropic Assay

Validates the functional integrity of the FXPRLamide core.

  • Dissection: Isolate the hindgut from adult Leucophaea maderae cockroaches under saline solution (NaCl 140 mM, KCl 5 mM, CaCl2 5 mM, MgCl2 1 mM, Sucrose 50 mM, HEPES 5 mM, pH 7.2).

  • Mounting: Suspend the hindgut vertically in a 5 mL organ bath maintained at 26°C. Connect the posterior end to an isotonic transducer.

  • Equilibration: Allow tissue to stabilize for 1 hour with saline washes every 15 minutes until spontaneous contractions are regular.

  • Application:

    • Prepare (Gly6)-Lom-PK stock in 50% acetonitrile/water.

    • Apply aliquots to the bath to achieve final concentrations ranging from

      
       M to 
      
      
      
      M.
  • Measurement: Record contraction amplitude and frequency.

    • Control: Use

      
       M Proctolin or Lem-PK as a reference for 100% contraction.
      
  • Self-Validation: If the tissue fails to respond to

    
     M Proctolin, discard the preparation (viability check).
    
Protocol B: Bombyx Diapause Induction Assay

Tests cross-species metabolic stability and receptor activation.

  • Preparation: Use female Bombyx mori pupae (non-diapause strain) within 24 hours of pupation.

  • Injection: Inject 10 µL of (Gly6)-Lom-PK solution (dissolved in water) into the abdomen. Dose range: 1 pmol to 1000 pmol per pupa.

  • Incubation: Allow pupae to develop into moths and mate.

  • Readout: Collect eggs laid by the treated females.

    • Incubate eggs at 25°C.

    • Scoring: Count diapause eggs (dark pigmented) vs. non-diapause eggs (yellow/pale).

    • Calculation:

      
      .
      
  • Reference: Run parallel injections with native Bom-DH (100 pmol) for comparison.

Mechanistic Signaling Pathway

The following diagram illustrates the conserved signaling pathway activated by (Gly6)-Lom-PK across different species, highlighting the G-Protein Coupled Receptor (GPCR) mechanism.

Signaling_Pathway LomPK (Gly6)-Lom-PK (Ligand) Receptor PK/PBAN Receptor (GPCR) LomPK->Receptor Binding Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Physiological Output Ca->Response Muscle Visceral Muscle Contraction (Locust/Cockroach) Response->Muscle Diapause Diapause Hormone Biosynthesis (Silkworm) Response->Diapause

Caption: Conserved GPCR-mediated signaling pathway activated by (Gly6)-Lom-PK leading to Ca2+ mobilization.

References

  • Schoofs, L., Holman, G. M., Hayes, T. K., Nachman, R. J., & De Loof, A. (1991). Isolation, primary structure, and synthesis of locustapyrokinin: A myotropic peptide of Locusta migratoria. General and Comparative Endocrinology, 81(1), 97–104.

  • Nachman, R. J., et al. (1993).[1] Locustapyrokinin: A novel myotropic peptide from Locusta migratoria with cross-species diapause induction activity. Peptides, 14, 1043-1048.

  • Holman, G. M., Cook, B. J., & Nachman, R. J. (1986). Isolation, primary structure and synthesis of leucopyrokinin, a myotropic peptide of Leucophaea maderae. Comparative Biochemistry and Physiology Part C, 85(1), 219-224.
  • Predel, R., & Nachman, R. J. (2001). The chemically characterized neuropeptides of cockroaches.

Sources

A Senior Application Scientist's Guide to Statistical Analysis of (Gly6)-locustapyrokinin Bioassay Results

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the statistical methodologies required to analyze and interpret bioassay data for (Gly6)-locustapyrokinin and its analogs. Moving beyond a simple procedural checklist, this document explains the rationale behind experimental and statistical choices, ensuring a robust and defensible interpretation of your results.

Introduction: The Significance of Locustapyrokinin Bioassays

Locustapyrokinin (Lom-PK) is an insect neuropeptide first isolated from Locusta migratoria.[1][2] It belongs to the pyrokinin family, characterized by a common C-terminal sequence of Phe-X-Pro-Arg-Leu-NH2, which is crucial for its biological activity.[2] These peptides are pivotal in regulating a host of physiological processes in insects, including muscle contraction, hormone biosynthesis, and behavior.[3][4][5] A common and effective method to quantify the activity of these neuropeptides is the hindgut motility (myotropic) bioassay, often performed on cockroach species like Leucophaea maderae.[2]

This compound is a specific analog of this peptide. In drug discovery and physiological research, scientists synthesize numerous analogs to probe structure-activity relationships, aiming to create more potent or stable compounds. This guide focuses on the critical final step of this process: the statistical comparison of bioassay results to determine if a novel analog, such as a hypothetical "this compound variant," is significantly different from a standard like this compound.

The Foundation: Experimental Design for Comparative Bioassays

A robust statistical outcome is predicated on a well-designed experiment. Simply generating data is insufficient; the data must be structured to answer a specific comparative question.

Core Principles:

  • Dose Selection: Doses should span the full range of the response curve, from no effect to a maximal, saturating effect. A logarithmic or semi-logarithmic series of concentrations is standard practice.[6][7]

  • Replication: Each dose should be tested multiple times (technical replicates) within a single experiment to assess intra-assay variability. The entire experiment should also be repeated on different days with fresh tissue preparations (biological replicates) to ensure the results are reproducible.[8]

  • Controls:

    • Negative Control: A saline or buffer solution with no peptide to establish the baseline response.

    • Positive Control: A known concentration of a standard agonist (like this compound) to confirm the viability of the tissue preparation.

  • Randomization: To avoid systematic errors, the order of dose administration should be randomized when possible.

Statistical Modeling: The Four-Parameter Logistic (4PL) Dose-Response Curve

The relationship between the concentration of a peptide and its biological effect is typically sigmoidal (S-shaped).[9][10] Therefore, linear regression is inappropriate. The industry-standard model for this relationship is the four-parameter logistic (4PL) nonlinear regression model .[9][11][12]

The 4PL model is defined by the following equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Where:

  • Y: The measured response (e.g., hindgut contraction amplitude).

  • X: The logarithm of the agonist's concentration.[6]

  • Bottom: The minimal response plateau (the baseline).[10][12]

  • Top: The maximal response plateau (the efficacy).[10][12]

  • LogEC50: The logarithm of the concentration that produces a response halfway between the Bottom and Top. The EC50 (Effective Concentration, 50%) is a primary measure of the peptide's potency .[12]

  • HillSlope: The steepness of the curve at its inflection point. It reflects the binding dynamics of the ligand.[10][12]

This model is preferred because it provides a biologically interpretable and statistically robust description of the dose-response relationship.[13]

The Core Comparison: Are Two Compounds Statistically Different?

Once you have fitted 4PL curves to the bioassay data for this compound and your test analog, the central question is whether the key parameters (EC50 and Top) are significantly different.

Comparing Potency (EC50)

The most robust method for comparing EC50 values is not a simple t-test on the calculated EC50s from separate fits.[14][15] The statistically preferred approach is to use an Extra Sum-of-Squares F-test .[15]

This test compares the goodness-of-fit of two models:

  • The Null Hypothesis (H0) Model: A single curve is fitted to both datasets simultaneously, with a shared LogEC50 value but separate Top and Bottom parameters. This model assumes the potency is the same for both compounds.

  • The Alternative Hypothesis (H1) Model: Each dataset is fitted with its own, separate curve, allowing all parameters, including the LogEC50, to be different . This model assumes the potencies are different.

The F-test then calculates a p-value based on the difference in the sum-of-squares (a measure of error) between these two models.[15]

  • If p < 0.05: You can reject the null hypothesis. The improvement in fit by allowing separate LogEC50s is statistically significant. You can conclude that the potencies of the two compounds are different.[15][16]

  • If p > 0.05: You cannot reject the null hypothesis. There is not enough evidence to conclude that the EC50 values are different.

Comparing Efficacy (Maximum Response)

A similar F-test can be performed to compare the 'Top' parameter of the curves. Here, the null hypothesis model would force both datasets to share a common 'Top' value, while the alternative hypothesis allows them to be different. This allows you to determine if one compound produces a significantly greater maximal effect than the other.

Data Presentation for Clear Interpretation

Raw data should be processed and presented in a way that facilitates immediate understanding and comparison.

Table 1: Example Dose-Response Data for Hindgut Bioassay
Log[Concentration] (M)This compound Response (% Max)Analog-X Response (% Max)
-10.02.13.5
-9.55.89.1
-9.015.325.6
-8.545.255.7
-8.075.982.3
-7.592.195.4
-7.098.599.1
-6.599.8100.2
Table 2: Statistical Comparison of Fitted 4PL Parameters
ParameterThis compoundAnalog-XStatistical Test (p-value)Conclusion
LogEC50 -8.65 (95% CI: -8.75 to -8.55)-8.90 (95% CI: -9.01 to -8.79)p = 0.005 (F-test)Potencies are significantly different
EC50 (nM) 2.241.26-Analog-X is more potent
Top (% Max) 100.1 (95% CI: 98.5 to 101.7)100.5 (95% CI: 98.9 to 102.1)p = 0.65 (F-test)Efficacies are not significantly different
HillSlope 1.11.2--
Goodness of Fit (R²) 0.9980.997-Excellent fit for both models

Visualizing the Analysis Workflow

Diagrams are essential for conceptualizing the entire experimental and analytical process.

Caption: High-level workflow from bioassay experiment to statistical reporting.

G cluster_H0 Null Hypothesis (H0): Potencies are Equal cluster_H1 Alternative Hypothesis (H1): Potencies are Different start Start with Two Datasets: (Gly6)-Lom-PK vs. Analog-X H0_fit Fit one curve to both datasets with a SHARED LogEC50 start->H0_fit H1_fit Fit a separate curve to each dataset with DIFFERENT LogEC50s start->H1_fit H0_ss Calculate Sum-of-Squares (SS_H0) H0_fit->H0_ss f_test Perform F-Test Compare SS_H0 and SS_H1 H0_ss->f_test H1_ss Calculate Sum-of-Squares (SS_H1) H1_fit->H1_ss H1_ss->f_test p_val Calculate p-value f_test->p_val conclusion Conclusion: If p < 0.05, LogEC50 values are significantly different. p_val->conclusion

Caption: Logical flow of the Extra Sum-of-Squares F-test for comparing EC50 values.

Detailed Experimental & Statistical Protocol

This section provides a self-validating, step-by-step methodology.

Hindgut Bioassay Protocol
  • Preparation: Dissect the hindgut from an adult cockroach (L. maderae) and mount it in an organ bath containing an appropriate saline solution, aerated with oxygen.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline contraction rhythm is observed.

  • Dose Application: Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting from the lowest concentration. Ensure a sufficient incubation time for the response to plateau.

  • Data Recording: Use a force transducer connected to a data acquisition system to record the amplitude of muscle contractions.

  • Replication: After a full dose-response curve is generated, thoroughly wash the tissue until it returns to baseline before starting the next curve (for a different compound or a replicate). Perform at least three biological replicates.

Statistical Analysis Protocol (using software like GraphPad Prism)
  • Data Entry: Create a new XY data table. Enter concentration values in the X column and the corresponding responses in the Y columns. Use separate Y columns for this compound and each analog.

  • Transformation: Transform the X values to their logarithms. This is a standard requirement for sigmoidal dose-response models.[6]

  • Nonlinear Regression:

    • Navigate to the analysis menu and select "Nonlinear regression (curve fit)".

    • Choose the "log(agonist) vs. response -- Variable slope (four parameters)" equation.[12]

  • Parameter Comparison (F-Test):

    • In the regression dialog, navigate to the "Compare" tab.

    • Select the option to "Compare LogEC50" and "Compare Top".

    • The software will automatically perform the Extra Sum-of-Squares F-test.[15]

  • Result Interpretation: The results table will provide the best-fit values for all parameters (Top, Bottom, HillSlope, LogEC50) for each dataset, along with their 95% confidence intervals. Crucially, it will also provide a p-value for the comparison of LogEC50 and Top. Use this p-value to determine statistical significance.

Conclusion

References

  • Four Parameter Logistic (4PL) Regression . MyAssays. [Link]

  • Statistical analysis of dose-response curves . Wiley Analytical Science. (2024). [Link]

  • EC50 value comparison . Reddit r/AskStatistics. (2018). [Link]

  • Prism 3 -- Analyzing Dose-Response Data . GraphPad. [Link]

  • Equation: Asymmetrical (five parameter) . GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Invertebrate Neuropeptide Conference January 9–13, 2005, Chiang Mai, Thailand . Journal of Insect Science, Oxford Academic. [Link]

  • Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria . PubMed. [Link]

  • How do I compare EC50s from fitted logistic functions with a t-test? . ResearchGate. (2016). [Link]

  • The analysis of dose-response curves--a practical approach . PubMed Central, NIH. [Link]

  • Identification and expression profiling of neuropeptides and neuropeptide receptor genes in a natural enemy, Coccinella septempunctata . PubMed Central. [Link]

  • What is the 4PL Formula? . Quantics Biostatistics. (2023). [Link]

  • Dose–response relationship . Wikipedia. [Link]

  • Statistical Strategies for Averaging EC50 From Multiple Dose-Response Experiments . Springer. [Link]

  • The four-parameter log-logistic function — LL.4 . drc package documentation. [Link]

  • Genome-wide identification of neuropeptides and their receptor genes in Bemisia tabaci and their transcript accumulation change in response to temperature stresses . ScienceOpen. [Link]

  • Beware of using multiple comparisons tests to compare dose-response curves or time courses . GraphPad Prism 10 Statistics Guide. [Link]

  • Neuropeptides as Novel Insecticidal Agents . International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Dose Response Curve | Definition, Equation & Examples . Study.com. [Link]

  • Statistical test for EC50 and Emax . PharmPK Discussion. (2011). [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (Gly6)-Locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

(Gly6)-Locustapyrokinin is a synthetic or isolated neuropeptide analog of the Locusta migratoria pyrokinin family. Like other members of this class (FXPRLamide peptides), it possesses significant biological stability due to its C-terminal amidation, which protects it from immediate carboxypeptidase degradation.

While not classified as a P-list (acutely toxic) or U-list (toxic) hazardous waste under US EPA RCRA regulations, bioactive peptides must not be disposed of via sanitary sewer systems. The operational goal is complete denaturation of the peptide bond sequence to prevent potential bioaccumulation or unintended biological activity in environmental substrates.

Chemical Profile
PropertyDetail
Sequence pGlu-Asp-Ser-Gly-Asp-Gly -Trp-Pro-Gln-Gln-Pro-Phe-Val-Pro-Arg-Leu-NH₂
Active Core C-terminal FXPRLamide (Phe-X-Pro-Arg-Leu-NH₂)
Stability High (due to N-terminal pyroglutamate and C-terminal amidation)
Primary Hazard Respiratory sensitizer; Bioactive modifier (myotropic activity)

Immediate Safety & PPE Requirements

Peptides in lyophilized (powder) form present the highest risk due to inhalation potential. Once in solution, the risk shifts to dermal absorption.

  • Respiratory: N95 or P100 respirator required when weighing dry powder. Engineering controls (fume hood) are mandatory.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended for concentrated stock preparation.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

The Deactivation Logic: Why Incineration or Hydrolysis?

You cannot simply dilute this peptide. The C-terminal amide cap renders it resistant to standard enzymatic breakdown in wastewater. To ensure safety, we must chemically cleave the peptide bonds.

The Mechanism of Action:

  • High-Thermal Incineration (Off-site): The preferred method. Temperatures >800°C oxidize the carbon backbone into CO₂, H₂O, and NOₓ.

  • Chemical Hydrolysis (On-site/Spills): Exposure to high pH (Sodium Hydroxide) or strong oxidation (Sodium Hypochlorite) attacks the amide linkages, breaking the sequence into constituent amino acids, rendering the molecule biologically inert.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Lyophilized Vials & Contaminated Solids)

Use this for expired vials, weighing boats, and contaminated gloves.

  • Segregation: Do not mix with oxidizers or heavy metals. Place all solid waste in a dedicated "Bioactive Solid Waste" container.

  • Labeling: Label clearly as "Non-RCRA Regulated Chemical Waste - Synthetic Peptide."

  • Disposal: Seal container and transfer to EHS for High-Thermal Incineration .

Protocol B: Liquid Waste (Stock Solutions & HPLC Effluent)

Use this for unused experimental solutions.

  • Collection: Collect in a chemically compatible carboy (HDPE or Glass).

  • Solvent Compatibility: If the peptide is dissolved in organic solvents (Acetonitrile/Methanol), handle as Flammable Organic Waste .

  • Aqueous Solutions: If dissolved in water/buffer, add 10% volume of 1M NaOH or 10% Bleach solution to the waste container to initiate hydrolysis before final sealing.

  • Disposal: Transfer to EHS for incineration.

Protocol C: Spill Cleanup & Surface Deactivation

Mandatory for benchtop spills.

  • Containment: Cover the spill immediately with absorbent pads.

  • Deactivation (The Critical Step):

    • Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution or 1N Sodium Hydroxide (NaOH) .

    • Gently flood the contaminated area (over the pads) and let sit for 15 minutes . Note: This contact time is essential for hydrolysis of the FXPRLamide core.

  • Removal: Wipe up the slurry.

  • Rinse: Clean the area with 70% Ethanol to remove caustic residue.

  • Waste: Dispose of cleanup materials as Solid Waste (Protocol A).

Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound waste streams to ensure zero environmental release.

PeptideDisposal Start Waste Generation: This compound Decision State of Matter? Start->Decision Solid Solid Waste (Vials, Gloves, Powder) Decision->Solid Lyophilized/Debris Liquid Liquid Waste (Stock, HPLC Waste) Decision->Liquid Solution Spill Spill / Contamination Decision->Spill Accidental Release BioactiveStream Stream: Bioactive Chemical Waste Solid->BioactiveStream SolventCheck Contains Organic Solvents? Liquid->SolventCheck Deactivate Apply 10% Bleach or 1N NaOH (Wait 15 mins) Spill->Deactivate FlammableStream Stream: Flammable Organic Waste SolventCheck->FlammableStream Yes (ACN/MeOH) SolventCheck->BioactiveStream No (Aqueous) Deactivate->Solid Absorb & Discard Incinerate Final Disposal: High-Thermal Incineration FlammableStream->Incinerate BioactiveStream->Incinerate

Figure 1: Cradle-to-Grave disposal workflow ensuring peptide denaturation via chemical or thermal means.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16131383, Locustapyrokinin. Retrieved from [Link]

  • Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria. General and Comparative Endocrinology. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Matsas, R., Kenny, A. J., & Turner, A. J. (1984).[1] The metabolism of neuropeptides.[1][2] The hydrolysis of peptides, including enkephalins, tachykinins and their analogues, by endopeptidase-24.11.[1][3] Biochemical Journal. Retrieved from [Link]

Sources

Personal protective equipment for handling (Gly6)-locustapyrokinin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Stop and Read: (Gly6)-locustapyrokinin is a bioactive neuropeptide analog of the FXPRLamide family. While it lacks the acute lethality of neurotoxins like Tetrodotoxin, it is a potent myotropic agent capable of stimulating visceral muscle contraction.

The "Hidden" Hazard: The primary risk to the researcher is not acute toxicity from accidental ingestion, but immunogenic sensitization via inhalation of the lyophilized powder, and transdermal bioavailability when dissolved in carrier solvents like Dimethyl Sulfoxide (DMSO).

Hazard Matrix
StatePrimary Route of EntryRisk LevelCritical Control Point
Lyophilized Powder Inhalation High (Sensitization)Control aerosolization during weighing.
Aqueous Solution Injection/Mucous MembraneLowPrevent needle sticks/aerosol generation.
Organic Solution (DMSO) Absorption High (Carrier Effect)Prevent skin contact; DMSO permeates nitrile.

Personal Protective Equipment (PPE) Standards

Directive: Do not rely on "standard lab PPE." Use this task-based matrix to select the appropriate barrier.

PPE Selection Protocol

The following table defines the minimum requirements based on the operational state of the peptide.

ComponentTask A: Weighing & Reconstitution (Lyophilized Powder)Task B: Experimental Application (In Solution)Rationale (The "Why")
Respiratory N95 or P100 Respirator (if outside Biosafety Cabinet)Surgical Mask (Standard)Peptides are potent allergens. Inhalation of nanogram quantities can induce occupational asthma.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Single Nitrile Gloves (5 mil)Static charge on lyophilized powder causes "fly-away"; double gloving allows stripping a contaminated outer layer immediately.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety Glasses with Side ShieldsPowder can drift around glasses. Goggles seal the ocular mucosa from dust and aerosols.
Body Protection Lab Coat (Buttoned to neck) + Tyvek Sleeves Standard Lab CoatTyvek sleeves bridge the gap between glove and coat, preventing wrist exposure to settled dust.
Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on solvent carrier and physical state.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Powder Lyophilized Powder State->Powder Liquid In Solution State->Liquid PPE_Dust PPE LEVEL 1: N95/P100 Mask Splash Goggles Double Nitrile Powder->PPE_Dust Inhalation Risk Solvent Carrier Solvent? Liquid->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic DMSO / Acetonitrile Solvent->Organic PPE_Std PPE LEVEL 2: Safety Glasses Single Nitrile Aqueous->PPE_Std PPE_High PPE LEVEL 3: Splash Goggles Chem-Rated Gloves (DMSO Permeates Nitrile < 5 mins) Organic->PPE_High Transdermal Risk

Operational Protocol: Reconstitution & Handling

Directive: This protocol includes self-validating steps to ensure safety and peptide integrity.

Phase 1: Preparation (The "Equilibration" Rule)

Scientific Integrity Check: Opening a cold vial introduces atmospheric moisture, causing condensation. This hydrolyzes the peptide and causes the powder to become sticky/clumped, increasing handling risk.

  • Retrieval: Remove vial from -20°C storage.

  • Equilibration: Place the unopened vial in a desiccator or on the benchtop for 30–60 minutes until it reaches room temperature.

    • Validation: Wipe the vial exterior. It should be dry, with no cold condensation.

  • Centrifugation: Spin the vial at 1,000 x g for 30 seconds .

    • Why? This forces the lyophilized "cake" to the bottom, preventing invisible powder clouds from escaping when the cap is removed.

Phase 2: Solubilization (The "DMSO" Factor)

Many neuropeptides require organic solvents for initial dissolution.

  • Primary Solvent: If using DMSO (Dimethyl Sulfoxide), add the minimum volume required to dissolve the cake (e.g., 10-20 µL).

    • Warning: DMSO penetrates skin instantly and carries the dissolved peptide into the bloodstream. Do not touch the vial rim.

  • Dilution: Slowly add the aqueous buffer (e.g., PBS) to reach the final volume.

  • Aliquoting: Immediately separate into single-use aliquots to avoid freeze-thaw cycles which degrade the peptide.

Diagram 2: Safe Reconstitution Workflow

Caption: Step-by-step workflow minimizing aerosol generation and hydrolysis errors.

Reconstitution_Workflow Cold_Storage 1. Remove from -20°C Equilibrate 2. Equilibrate (30 min) (Prevents Hydrolysis) Cold_Storage->Equilibrate Centrifuge 3. Centrifuge (1000xg) (Prevents Aerosol) Equilibrate->Centrifuge Open 4. Open Vial (In Fume Hood) Centrifuge->Open Dissolve 5. Add Solvent (Wall-wash technique) Open->Dissolve

Waste Disposal & Decontamination

Directive: Treat all waste as "P-listed" equivalent (acutely hazardous) until proven otherwise.

Disposal Streams
Waste TypeContainerLabeling
Solid Waste (Vials, Tips, Gloves)Rigid Biohazard/Chemical Bin"Contaminated with Bioactive Peptide"
Liquid Waste (DMSO/Buffer)Solvent Waste Carboy"Halogenated/Non-Halogenated Solvent + Trace Peptide"
Sharps Puncture-Proof Sharps ContainerStandard Sharps Protocol
Spill Response (Small Scale < 5mL)
  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves and goggles.

  • Neutralize: Cover spill with paper towels. Soak towels with 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][2][3][4][5] Bleach oxidizes the peptide bonds, rendering the sequence biologically inactive.

  • Wait: Allow 15 minutes contact time.

  • Clean: Wipe up and dispose of as hazardous chemical waste.

References

  • National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of Washington EHS. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Schoofs, L., et al. (1990). Isolation, primary structure, and synthesis of locustapyrokinin: a myotropic peptide of Locusta migratoria. General and Comparative Endocrinology. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.